molecular formula C24H26N4O3 B15193116 BNC-210 CAS No. 1020634-41-6

BNC-210

Número de catálogo: B15193116
Número CAS: 1020634-41-6
Peso molecular: 418.5 g/mol
Clave InChI: ZAEIHDZLLJCJFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BNC-210 is under investigation in clinical trial NCT04951076 (A Phase 2b Study of BNC210 Tablet Formulation in Adults With Post-traumatic Stress Disorder (PTSD)).

Propiedades

Número CAS

1020634-41-6

Fórmula molecular

C24H26N4O3

Peso molecular

418.5 g/mol

Nombre IUPAC

6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one

InChI

InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3

Clave InChI

ZAEIHDZLLJCJFP-UHFFFAOYSA-N

SMILES canónico

CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5

Origen del producto

United States

Foundational & Exploratory

BNC-210: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC-210 (also known as soclenicant) is a novel, orally bioavailable small molecule under investigation for the treatment of anxiety-related disorders. It functions as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the α7 nAChR, the subsequent effects on intracellular signaling pathways, and the experimental evidence supporting its anxiolytic profile. Quantitative data from key studies are summarized, and detailed methodologies for pivotal experiments are provided to facilitate reproducibility and further investigation.

Introduction

Anxiety disorders represent a significant unmet medical need, with current therapeutic options often limited by side effects such as sedation, cognitive impairment, and dependence. This compound offers a promising alternative with a distinct mechanism of action that targets the cholinergic system. By negatively modulating the α7 nAChR, this compound aims to provide anxiolysis without the common drawbacks of traditional anxiolytics. This technical guide synthesizes the current understanding of this compound's pharmacology and preclinical and clinical findings.

Core Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR

This compound exerts its therapeutic effects by binding to an allosteric site on the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to the endogenous agonist, acetylcholine.[1] This negative allosteric modulation results in a decrease in cation influx, primarily calcium (Ca2+), into the neuron.

It is crucial to note that this compound does not compete with acetylcholine for its binding site and its inhibitory effect is not overcome by increasing concentrations of the agonist.[2] This non-competitive antagonism is a hallmark of allosteric modulation.

Signaling Pathways

The α7 nAChR is implicated in various intracellular signaling cascades that influence neuronal excitability, inflammation, and cell survival. By attenuating α7 nAChR activity, this compound is hypothesized to modulate these downstream pathways to produce its anxiolytic effects.

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_downstream Downstream Signaling ACh Acetylcholine a7nAChR α7 nAChR ACh->a7nAChR Binds to orthosteric site BNC210 This compound BNC210->a7nAChR Binds to allosteric site Ca_influx ↓ Ca²⁺ Influx a7nAChR->Ca_influx Reduces channel opening probability JAK2_STAT3 ↓ JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 PI3K_Akt ↓ PI3K-Akt Pathway Ca_influx->PI3K_Akt NF_kB ↓ NF-κB Activation Ca_influx->NF_kB Anxiolysis Anxiolytic Effect JAK2_STAT3->Anxiolysis PI3K_Akt->Anxiolysis NF_kB->Anxiolysis Patch_Clamp_Workflow start Prepare α7 nAChR-expressing cells patch Establish whole-cell patch clamp start->patch voltage_clamp Voltage clamp at -60 mV patch->voltage_clamp agonist_app Apply α7 nAChR agonist (EC₈₀) voltage_clamp->agonist_app record_control Record control current agonist_app->record_control bnc210_app Co-apply this compound and agonist record_control->bnc210_app record_test Record test current bnc210_app->record_test analyze Analyze peak current inhibition record_test->analyze calculate_ic50 Calculate IC₅₀ analyze->calculate_ic50 end Determine inhibitory effect calculate_ic50->end AFFIRM1_Trial_Design screening Screening of SAD Patients randomization Randomization (1:1) screening->randomization bnc210_arm Single dose 225 mg this compound randomization->bnc210_arm placebo_arm Single dose Placebo randomization->placebo_arm dosing Dosing bnc210_arm->dosing placebo_arm->dosing challenge Public Speaking Challenge (1 hour post-dosing) dosing->challenge suds Measure SUDS challenge->suds analysis Analyze change from baseline in SUDS suds->analysis

References

The Pharmacology of BNC-210: A Negative Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BNC-210, also known as soclenicant, is an investigational novel therapeutic agent with a unique mechanism of action, positioning it as a first-in-class treatment for anxiety-related disorders.[1][2] Developed to address the limitations of current anxiolytics, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound offers the potential for rapid anxiolytic effects without sedation, cognitive impairment, or risk of addiction.[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and preclinical profile, pharmacokinetic properties, and clinical trial data in various anxiety and stressor-related disorders.

Mechanism of Action: Negative Allosteric Modulation of the α7 Nicotinic Acetylcholine (B1216132) Receptor

This compound functions as a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[5][6] Unlike competitive antagonists that bind directly to the acetylcholine binding site, this compound binds to an allosteric site on the receptor. This binding event induces a conformational change in the receptor, reducing the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine.[5]

In vitro studies have demonstrated that this compound inhibits α7 nAChR currents induced by various agonists, including acetylcholine, nicotine (B1678760), choline, and the α7-specific agonist PNU-282987.[5] Importantly, the inhibitory effect of this compound is not dependent on the concentration of acetylcholine, a key characteristic of a non-competitive, allosteric mechanism.[5] Furthermore, this compound does not displace the binding of alpha-bungarotoxin, a competitive antagonist of the α7 nAChR, further confirming its allosteric mode of action.[5]

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with anxiety and fear, such as the amygdala and prefrontal cortex.[7] By modulating the activity of this receptor, this compound is thought to restore neurotransmitter balance in these key neural circuits, thereby producing its anxiolytic effects.[1]

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) receptor Pentameric Ion Channel no_ion_influx Reduced Cation Influx receptor->no_ion_influx Inhibits Channel Opening orthosteric_site Orthosteric Site (Acetylcholine Binding) ion_influx Cation Influx (Na+, Ca2+) orthosteric_site->ion_influx Activates Channel allosteric_site Allosteric Site allosteric_site->receptor Induces Conformational Change Ach Acetylcholine (Agonist) Ach->orthosteric_site Binds to BNC210 This compound (NAM) BNC210->allosteric_site Binds to neuronal_excitation Neuronal Excitation ion_influx->neuronal_excitation anxiolytic_effect Anxiolytic Effect no_ion_influx->anxiolytic_effect

Caption: Signaling pathway of this compound as a negative allosteric modulator of the α7 nAChR.

In Vitro Pharmacology

Electrophysiological studies have been conducted to characterize the inhibitory activity of this compound on both rat and human α7 nAChRs expressed in stably transfected cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent modulation of the receptor in the low micromolar range.

Receptor SpeciesAgonistIC50 (µM)Reference
RatAcetylcholine1.2 - 3[5]
RatNicotine1.2 - 3[5]
RatCholine1.2 - 3[5]
RatPNU-2829871.2 - 3[5]
HumanMultiple Agonists1.2 - 3[5][8]

Preclinical Pharmacology

This compound has demonstrated robust anxiolytic-like activity in a variety of rodent models of anxiety. Notably, these effects are observed without the sedative or motor-impairing side effects commonly associated with benzodiazepines.

Key Preclinical Findings:
  • Elevated Plus Maze (EPM): In rats, this compound significantly increased the time spent and the number of entries into the open arms of the maze, indicative of an anxiolytic effect.[3] The minimum effective dose (MED) in this model was 0.1 mg/kg.[3]

  • Light-Dark Box: In mice, this compound increased the time spent in the brightly lit chamber, with a MED of 0.1 mg/kg.

  • Marble Burying Test: this compound reduced the number of marbles buried by mice, with a MED of 1 mg/kg.

  • Reversal of Agonist-Induced Anxiety: this compound was shown to reverse the anxiogenic effects of the α7 nAChR-specific agonist PNU-282987 in the rat EPM, providing in vivo evidence for its mechanism of action.[5]

Experimental Protocol: Rat Elevated Plus Maze

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The protocol for evaluating this compound in this model is as follows:

EPM_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (Habituation to testing room for ~1 hour) dosing Drug Administration (this compound or Vehicle, p.o.) acclimatization->dosing 1 hour prior to test placement Place Rat in Center of Maze (Facing an open arm) dosing->placement exploration Allow Free Exploration (5-10 minutes) placement->exploration recording Record Behavior (Video tracking system) exploration->recording measurement Measure Key Parameters: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled recording->measurement comparison Compare this compound vs. Vehicle measurement->comparison

Caption: Experimental workflow for the Elevated Plus Maze test with this compound.

Apparatus: The maze is shaped like a plus sign and elevated above the floor. It typically consists of two open arms and two closed arms with high walls.[9]

Procedure:

  • Animals are habituated to the testing room for approximately one hour before the experiment.[9]

  • This compound or vehicle is administered orally (p.o.) one hour prior to testing.[5]

  • Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5-10 minutes).[9]

  • Behavior is recorded using an automated video tracking system.[9]

  • The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[9]

  • The apparatus is cleaned between each animal to eliminate olfactory cues.[9]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans. Different formulations have been developed to optimize its absorption and bioavailability.

ParameterSpeciesValueFormulationReference
Oral BioavailabilityRat69.4%Not specified[8]
Half-life (t1/2)Rat6.2 hoursNot specified[3][8]
Plasma Protein BindingRat70-88%Not specified[8]
TmaxHuman2.5-4 hoursTablet[8]
12-hourly Exposure (AUC)Human (900 mg BID)33-57 mg.h/LTablet[10]

An initial liquid suspension formulation showed solubility-limited absorption and a significant food effect.[11] A subsequent solid oral tablet formulation demonstrated improved and more rapid absorption.[10]

Clinical Pharmacology

This compound has undergone extensive clinical evaluation in healthy volunteers and patient populations with various anxiety and stressor-related disorders.

Phase I Studies in Healthy Volunteers

Multiple Phase I studies have established the safety and tolerability of this compound.[4][12] Key findings from these studies include:

  • Safety and Tolerability: this compound was found to be safe and well-tolerated at various dose levels, with no maximum tolerated dose reached.[4][12]

  • Lack of Benzodiazepine-like Side Effects: Unlike lorazepam, this compound did not cause sedation, cognitive impairment, or coordination deficits.[5] Psychometric tests confirmed no adverse effects on attention, memory, or mood.[11]

  • Target Engagement: Target engagement of the α7 nAChR was demonstrated using a nicotine shift assay with quantitative electroencephalography (EEG), where this compound reduced nicotine-induced EEG changes.[4][11]

  • CCK-4 Challenge Model: In a cholecystokinin-tetrapeptide (CCK-4) induced panic model in healthy volunteers, this compound significantly reduced the number and intensity of panic symptoms.[5][11]

Phase II Clinical Trials

A Phase II trial in patients with GAD utilized functional magnetic resonance imaging (fMRI) to assess the effects of this compound on brain activity.[7][13]

  • Primary Endpoint: A low dose of this compound (300 mg) significantly reduced amygdala reactivity to fearful faces, an effect comparable to that of lorazepam.[7][13] It also induced significant changes in cerebral perfusion consistent with anxiolytic activity.[13]

  • Key Finding: These results provided the first clinical evidence that modulating cholinergic neurotransmission can beneficially alter the function of anxiety-related neural circuits in GAD.[7]

This compound has been evaluated for the acute treatment of SAD in studies employing a public speaking challenge to induce anxiety.

SAD_Trial_Workflow cluster_procedure Public Speaking Challenge Protocol cluster_assessment Efficacy Assessment randomization Patient Randomization (this compound or Placebo) dosing Single Dose Administration randomization->dosing anticipation Anticipation Phase (2 minutes to prepare speech) dosing->anticipation ~1 hour post-dose performance Performance Phase (5-minute speech to an audience) anticipation->performance suds Primary Endpoint: Change in Subjective Units of Distress Scale (SUDS) performance->suds secondary Secondary Endpoints: - CGI-S - STAI-State performance->secondary

Caption: Experimental workflow for the Social Anxiety Disorder (SAD) clinical trials.
  • PREVAIL (Phase II): This study evaluated single doses of 225 mg and 675 mg of this compound. While the primary endpoint was not met, a post-hoc analysis of combined doses showed a statistically significant reduction in the Subjective Units of Distress Scale (SUDS) scores compared to placebo during the anticipation and performance phases of the speaking challenge (p=0.044).[14][15]

  • AFFIRM-1 (Phase III): This trial evaluated a single 225 mg dose of this compound. The study did not meet its primary endpoint of a change in SUDS scores during the performance phase of the public speaking challenge.[16][17] Consequently, the development of this compound for the acute treatment of SAD has been discontinued.[16]

TrialIndicationDose(s)Primary EndpointOutcomeReference
Phase IIGAD300 mg, 2000 mgChange in amygdala activation (fMRI)Met (300 mg dose)[7][13]
PREVAIL (Phase II)SAD225 mg, 675 mgChange in SUDS scoreNot Met (Post-hoc significant)[14][15]
AFFIRM-1 (Phase III)SAD225 mgChange in SUDS scoreNot Met[16][17]

This compound has shown promising results in the treatment of PTSD.

  • ATTUNE (Phase IIb): This trial evaluated this compound (900 mg twice daily) over 12 weeks.[18][19]

    • Primary Endpoint: The study met its primary endpoint, demonstrating a statistically significant improvement in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score compared to placebo at week 12 (p=0.048, Cohen's d=0.40).[19][20][21]

    • Rapid Onset: Significant improvements in CAPS-5 scores were observed as early as week 4.[20][22]

    • Secondary Endpoints: Statistically significant improvements were also seen in depressive symptoms (measured by the Montgomery-Åsberg Depression Rating Scale - MADRS) and sleep (measured by the Insomnia Severity Index - ISI).[19][21]

    • Safety: this compound was generally well-tolerated. The most common adverse events were headache, nausea, fatigue, and elevations in hepatic enzymes.[18][22]

TrialIndicationDoseDurationPrimary EndpointOutcomeReference
ATTUNE (Phase IIb)PTSD900 mg BID12 weeksChange in CAPS-5 total scoreMet (p=0.048)[19][20][21]

Conclusion

This compound is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor with a well-characterized pharmacological profile. It has demonstrated potent in vitro activity and robust anxiolytic-like effects in preclinical models without the side effects typical of current anxiolytics. While clinical development for the acute treatment of Social Anxiety Disorder has been discontinued, this compound has shown statistically significant and clinically meaningful efficacy in treating the core symptoms of Post-Traumatic Stress Disorder, along with associated depression and sleep disturbances. The favorable safety and tolerability profile, combined with its novel mechanism of action, positions this compound as a promising candidate for the chronic treatment of PTSD and potentially other stressor-related disorders. Further late-stage clinical trials are anticipated to further elucidate its therapeutic potential in this area of high unmet medical need.

References

BNC-210: A Negative Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BNC-210 is a novel, non-sedating anxiolytic compound currently under investigation for the treatment of various anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2][3] Its mechanism of action centers on the negative allosteric modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a distinct approach compared to traditional anxiolytics.[3][4][5] This technical guide provides a comprehensive overview of the this compound target receptor, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathways are presented to provide a thorough understanding for researchers and drug development professionals.

Introduction to this compound and its Target Receptor

This compound is a first-in-class, orally administered small molecule that has demonstrated a rapid onset of anxiolytic effects without the sedative, cognitive impairment, or addictive potential associated with current standard-of-care treatments like benzodiazepines.[6][7] The primary molecular target of this compound is the α7 nicotinic acetylcholine receptor (α7 nAChR).[3][4][5]

The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system, particularly in brain regions implicated in anxiety and fear responses, such as the amygdala.[8] This receptor is activated by the endogenous neurotransmitter acetylcholine and is involved in modulating glutamatergic and GABAergic signaling.

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM) of the α7 nAChR.[4][5][9] This means that it binds to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site).[4][8] Upon binding, this compound induces a conformational change in the receptor that reduces its probability of opening in response to acetylcholine.[8][9] This modulatory action dampens the excitatory signaling mediated by the α7 nAChR.

Key characteristics of this compound's interaction with the α7 nAChR include:

  • No direct competition with acetylcholine: The inhibitory effects of this compound are not overcome by increasing concentrations of acetylcholine.[4][8]

  • No displacement of alpha-bungarotoxin: this compound does not displace the binding of alpha-bungarotoxin, a competitive antagonist that binds to the orthosteric site of the α7 nAChR.[4][8]

This allosteric mechanism allows for a more nuanced modulation of receptor activity compared to direct antagonism.

Signaling Pathway

The binding of acetylcholine to the α7 nAChR normally triggers the influx of cations, primarily Ca²⁺, leading to neuronal depolarization and downstream signaling cascades. This compound, by acting as a negative allosteric modulator, attenuates this influx and subsequent signaling.

BNC210_Signaling_Pathway cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_downstream Downstream Effects ACh Acetylcholine Receptor α7 nAChR ACh->Receptor Binds to orthosteric site BNC210 This compound BNC210->Receptor Binds to allosteric site Ca_Influx Reduced Ca²⁺ Influx Receptor->Ca_Influx Inhibits channel opening Depolarization Decreased Neuronal Depolarization Ca_Influx->Depolarization Anxiolysis Anxiolytic Effect Depolarization->Anxiolysis Electrophysiology_Workflow start Start cell_culture Culture GH4C1 cells expressing α7 nAChR start->cell_culture patch_clamp Perform manual patch-clamp cell_culture->patch_clamp agonist Apply α7 nAChR agonist (e.g., Acetylcholine) patch_clamp->agonist bnc210 Apply varying concentrations of this compound agonist->bnc210 measure Measure inhibition of agonist-induced currents bnc210->measure calculate Calculate IC₅₀ measure->calculate end End calculate->end EPM_Workflow start Start groups Divide rodents into treatment groups (Vehicle, this compound, Positive Control) start->groups administer Administer treatment orally groups->administer wait Pre-treatment waiting period administer->wait epm Place animal on Elevated Plus Maze wait->epm record Record time spent and entries into open arms epm->record analyze Analyze data for anxiolytic effects record->analyze end End analyze->end

References

Preclinical Profile of BNC-210: A Novel Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers and Drug Development Professionals

BNC-210 is an investigational novel anxiolytic agent that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] Preclinical studies have demonstrated its potential as a non-sedating anxiolytic with a favorable safety profile, offering a promising alternative to existing anxiety treatments. This technical guide provides a comprehensive overview of the core preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, pharmacokinetics, and safety pharmacology.

Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR

This compound exerts its anxiolytic effects by selectively targeting the α7 nAChR.[1][2] In vitro electrophysiology studies have shown that this compound does not act as a direct agonist but rather inhibits the currents induced by α7 nAChR agonists such as acetylcholine, nicotine, and the specific agonist PNU-282987.[1][2] This inhibition is achieved through binding to an allosteric site on the receptor, as this compound's effect is not influenced by the concentration of the agonist and it does not displace the binding of alpha-bungarotoxin, a competitive antagonist.[1][2]

The inhibitory concentration (IC50) of this compound on rat and human α7 nAChR currents is in the range of 1.2 to 3 µM.[1][2] This selective negative allosteric modulation of the α7 nAChR is believed to be the primary mechanism underlying its anxiolytic activity.

Signaling Pathway of this compound Action

BNC210_Mechanism cluster_receptor α7 Nicotinic Acetylcholine Receptor α7_nAChR α7 nAChR Channel_Opening Ion Channel Opening α7_nAChR->Channel_Opening Conformational Change Acetylcholine Acetylcholine (Agonist) Acetylcholine->α7_nAChR Binds to Orthosteric Site BNC210 This compound (NAM) BNC210->α7_nAChR Binds to Allosteric Site BNC210->Channel_Opening Inhibits Neuronal_Excitation Neuronal Excitation Channel_Opening->Neuronal_Excitation Anxiolytic_Effect Anxiolytic Effect Neuronal_Excitation->Anxiolytic_Effect Modulation leads to

Caption: Mechanism of this compound as a negative allosteric modulator of the α7 nAChR.

In Vivo Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound has been evaluated in several well-validated rodent models of anxiety, including the elevated plus-maze (EPM) and the light-dark box test.

Elevated Plus-Maze (EPM)

In the EPM test, this compound demonstrated a dose-dependent anxiolytic effect in rats. Oral administration of this compound at doses of 1, 10, and 100 mg/kg reversed the stress-induced reduction in the time spent and the number of entries into the open arms of the maze.[4] The most significant effect was observed at the 100 mg/kg dose.[4] In another study, a 30 mg/kg oral dose of this compound significantly increased both the time spent and the number of entries into the open arms.[2]

Dose (mg/kg, p.o.) Effect on Time in Open Arms Effect on Entries into Open Arms Reference
1, 10, 100Dose-dependent reversal of stress-induced reductionDose-dependent reversal of stress-induced reduction[4]
30Significant increaseSignificant increase[2]
0.1, 1, 5Dose-dependent reversal of PNU-282987-induced anxiogenesisFull reversal at all doses[2]
Light-Dark Box Test

This compound was initially identified for its anxiolytic-like activity in the mouse light-dark box test.[5] It exhibited a minimum effective dose of 3 mg/kg without producing any sedative effects.[6]

Dose (mg/kg) Observed Effect Reference
3Minimum effective dose for anxiolytic-like activity[6]
Experimental Protocols

Elevated Plus-Maze (EPM) Protocol:

Rats are placed in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The apparatus is typically made of dark, non-reflective material. The number of entries and the time spent in each arm are recorded for a 5-minute period. An increase in the exploration of the open arms is indicative of an anxiolytic effect. For studies involving stress induction, animals are subjected to a brief swim stress before being placed on the maze. This compound or vehicle is administered orally 60 minutes prior to the test.[2][4]

Light-Dark Box Test Protocol:

The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening. Mice are placed in the light compartment and their movement between the two compartments is recorded for a 10-minute period. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments. This compound is administered orally prior to the test.[5][6]

Experimental Workflow for In Vivo Anxiety Models

in_vivo_workflow Animal_Acclimation Animal Acclimation Drug_Administration This compound or Vehicle Administration (p.o.) Animal_Acclimation->Drug_Administration Waiting_Period Waiting Period (e.g., 60 min) Drug_Administration->Waiting_Period Behavioral_Test Behavioral Test (EPM or Light-Dark Box) Waiting_Period->Behavioral_Test Data_Recording Data Recording (Time, Entries, etc.) Behavioral_Test->Data_Recording Data_Analysis Statistical Analysis Data_Recording->Data_Analysis

Caption: General experimental workflow for preclinical in vivo anxiety studies of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound has good oral bioavailability.

Parameter Value Species Reference
Oral Bioavailability ~70%Rat[6]

Preclinical safety studies in rats and dogs have been conducted with oral doses up to 2000 mg/kg, with no compound-related adverse effects observed.[3]

Safety and Selectivity

A key feature of this compound is its favorable safety and tolerability profile in preclinical models. Importantly, it does not induce sedation, cognitive impairment, or motor deficits, which are common side effects of current anxiolytic medications like benzodiazepines.[2]

Furthermore, this compound has demonstrated high selectivity for the α7 nAChR. Screening against over 400 other targets, including other members of the cys-loop ligand-gated ion channel family, revealed no significant off-target activity.[5]

Conclusion

The preclinical data for this compound strongly support its development as a novel, non-sedating anxiolytic. Its unique mechanism of action as a negative allosteric modulator of the α7 nAChR, combined with its efficacy in animal models of anxiety, favorable pharmacokinetic properties, and high safety and selectivity profile, positions it as a promising candidate for the treatment of anxiety disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

References

BNC-210 for PTSD treatment research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on BNC-210 for Post-Traumatic Stress Disorder (PTSD) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, first-in-class investigational therapeutic agent being evaluated for the treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[1][2] It functions as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a unique mechanism of action that differentiates it from current standard-of-care treatments like selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][3][4][5] Preclinical and clinical research suggests that this compound possesses anxiolytic properties without the sedative, cognitive-impairing, or addictive side effects commonly associated with benzodiazepines.[3][6][7] A recently completed Phase 2b clinical trial (ATTUNE) in patients with PTSD has demonstrated a statistically significant improvement in symptom severity, positioning this compound as a promising candidate for further development.[8][9][10] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to inform ongoing and future research.

Core Mechanism of Action

This compound exerts its therapeutic effects by acting as a negative allosteric modulator of the α7 nAChR.[3][11] Unlike competitive antagonists that bind directly to the acetylcholine binding site, this compound binds to an allosteric site on the receptor.[3][7] This binding event modulates the receptor's conformation, reducing the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine.[12] This modulation of cholinergic neurotransmission is believed to temper the hyperactivity observed in anxiety-related neural circuits, particularly the amygdala-prefrontal networks.[13][14] The α7 nAChR is highly expressed in brain regions critical to the fear and anxiety response, such as the amygdala.[15]

Signaling Pathway Diagram

BNC210_MoA receptor Receptor Channel (Closed) receptor_open Receptor Channel (Open) receptor->receptor_open Conformational Change receptor_mod Receptor Channel (Modulated - Reduced Opening) receptor_open->receptor_mod Negative Allosteric Modulation Ion_Flow Cation Influx (Na+, Ca2+) receptor_open->Ion_Flow Reduced_Flow Reduced Cation Influx receptor_mod->Reduced_Flow ACh Acetylcholine (ACh) (Agonist) ACh->receptor Binds to orthosteric site BNC210 This compound (NAM) BNC210->receptor_open Binds to allosteric site Neuronal_Depol Neuronal Depolarization Ion_Flow->Neuronal_Depol Reduced_Depol Reduced Neuronal Excitability Reduced_Flow->Reduced_Depol

Caption: Mechanism of this compound as a negative allosteric modulator of the α7 nAChR.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data
ModelSpeciesComparatorKey FindingCitation
Elevated Plus MazeRatDiazepamAnxiolytic effect comparable to Diazepam.[3][12]
Light-Dark BoxMouseDiazepamDemonstrated anxiolytic activity.[12]
CCK-4/CCK-8 ChallengeRat-Reversed anxiogenic effects of CCK peptides.[3]
in vitro Receptor AssayHuman/Rat Cell Lines-IC50 values in the range of 1.2-3µM for inhibition of α7 nAChR currents.[3][13]
Table 2: Clinical Trial Efficacy Data for PTSD (ATTUNE Phase 2b)
EndpointTimepointThis compound (900mg BID)Placebop-valueEffect Size (Cohen's d)Citation
Primary: Change in CAPS-5 Total ScoreWeek 12Statistically significant improvement-0.0480.40[4][9][10][11]
Change in CAPS-5 Total ScoreWeek 4Statistically significant improvement-0.015-[10]
Change in CAPS-5 Total ScoreWeek 8Statistically significant improvement-0.014-[10]
Secondary: Change in MADRS (Depression)Week 12Statistically significant improvement-0.040-[4][10]
Secondary: Change in ISI (Sleep)Week 12Statistically significant improvement-0.041-[4][10]
Table 3: Clinical Trial Efficacy Data for GAD (Phase 2 fMRI Study)
EndpointThis compound DoseComparatorKey Findingp-valueCitation
Amygdala Reactivity (Right)300 mg (Low)PlaceboSignificant reduction0.006[13]
Amygdala Reactivity (Left)300 mg (Low)PlaceboSignificant reduction0.011[13]
Amygdala Reactivity (Right/Left)2000 mg (High)PlaceboNo significant difference0.33[13]
Amygdala-Anterior Cingulate Connectivity300 mg (Low)PlaceboSignificant reduction-[13]
Threat Avoidance (JORT)300 mgPlaceboSignificant decrease in intensity0.007[16]
Threat Avoidance (JORT)2000 mgPlaceboSignificant decrease in intensity0.033[16]
Table 4: Safety & Tolerability Data (ATTUNE Phase 2b)
Adverse Event (AE) MetricThis compound (900mg BID)PlaceboNotesCitation
Patients with ≥1 TEAE66.7%53.8%Most AEs were mild or moderate. No serious AEs with BNC210.[8][9][11]
Discontinuations due to AEs19.8%9.4%-[8]
Common AEs (>5%)Headache, nausea, fatigue, hepatic enzyme (ALT/AST) increases-No excess reports of sexual side effects vs. placebo.[8][9]
Hepatic Enzyme Increase13.3%0.19%Increases were not associated with liver injury; most resolved without discontinuation.[10][17]

Experimental Protocols

Detailed methodologies for key clinical trials are provided below.

ATTUNE (Phase 2b PTSD Trial - NCT04951076)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 34 sites in the United States and the United Kingdom.[10][11]

  • Participant Population: 212 adult patients (18-75 years) with a current DSM-5 diagnosis of PTSD.[10][11] Inclusion criteria required a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30.[5][11]

  • Intervention: Patients were randomized 1:1 to receive either this compound (900 mg, dispersible tablet formulation) or a matched placebo, administered orally twice daily (BID) for 12 weeks.[4][10]

  • Primary Endpoint: Change from baseline to Week 12 in the CAPS-5 total symptom severity score.[10][11]

  • Secondary Endpoints: Included changes from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS), Insomnia Severity Index (ISI), Clinician Global Impression - Severity (CGI-S), Patient Global Impression - Severity (PGI-S), and the Sheehan Disability Scale (SDS).[10]

  • Statistical Analysis: Efficacy was assessed in the modified intent-to-treat (mITT) population. The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).[11]

ATTUNE Trial Workflow Diagram

ATTUNE_Workflow cluster_assessment Assessments Screening Screening & Enrollment (N=212) - Diagnosis: PTSD (DSM-5) - CAPS-5 Score >= 30 Randomization Randomization (1:1) Screening->Randomization Baseline Baseline Assessment (CAPS-5, MADRS, ISI) Screening->Baseline GroupA This compound Arm (n=106) 900 mg BID Randomization->GroupA GroupB Placebo Arm (n=106) Randomization->GroupB Week4 Week 4 Baseline->Week4 Week8 Week 8 Week4->Week8 Week12 Week 12 / End of Study Week8->Week12 Endpoint Primary Endpoint Analysis Change in CAPS-5 from Baseline to Week 12 Week12->Endpoint

Caption: Workflow diagram for the Phase 2b ATTUNE clinical trial.

GAD fMRI Study (Phase 2 - EudraCT 2014-004937-15)
  • Study Design: A single-center, randomized, double-blind, placebo- and active-controlled, four-way crossover study.[13][16][18]

  • Participant Population: 24 adult patients with a DSM-IV diagnosis of Generalized Anxiety Disorder (GAD), who were otherwise healthy and not currently receiving treatment.[13][19]

  • Interventions: Each participant received four single-dose treatments in a randomized order over four separate visits:

    • This compound low dose (300 mg) + Placebo

    • This compound high dose (2000 mg) + Placebo

    • Lorazepam (1.5 mg, active control) + Placebo

    • Placebo + Placebo[13][16]

  • Primary Endpoints:

    • Change in cerebral perfusion measured by arterial spin labeling (ASL).[16][19]

    • Change in amygdala activity in response to fearful face stimuli during the Emotional Faces Task (EFT), measured by blood-oxygen-level-dependent (BOLD) fMRI.[13][16][19]

  • Secondary Endpoint: Change in threat-avoidance behavior measured by the Joystick Operated Runway Task (JORT).[16][19]

  • Procedure: On each of the four visits, participants received a single oral dose of the study drug. Brain imaging (fMRI) and behavioral tasks were conducted after dosing.[13][18]

GAD fMRI Study Logic Diagram

GAD_fMRI_Logic cluster_crossover Four-Way Crossover Design (Randomized Order) cluster_tasks Post-Dose Assessments Participants GAD Patients (N=24) (Untreated) Dose1 Visit 1: this compound Low (300mg) Participants->Dose1 Dose2 Visit 2: this compound High (2000mg) Participants->Dose2 Dose3 Visit 3: Lorazepam (1.5mg) Participants->Dose3 Dose4 Visit 4: Placebo Participants->Dose4 fMRI fMRI Scan (Emotional Faces Task) Dose1->fMRI JORT Behavioral Task (Joystick Operated Runway Task) Dose1->JORT Dose2->fMRI Dose2->JORT Dose3->fMRI Dose3->JORT Dose4->fMRI Dose4->JORT Outcome1 Primary Outcome: Amygdala Reactivity fMRI->Outcome1 Outcome2 Secondary Outcome: Threat Avoidance Behavior JORT->Outcome2

Caption: Logical flow of the four-way crossover fMRI study in GAD patients.

Discussion and Future Directions

The results from the Phase 2b ATTUNE study are a significant milestone, providing the first robust, placebo-controlled evidence of this compound's efficacy in treating the core symptoms of PTSD.[8][10] The statistically significant reduction in the CAPS-5 total score, coupled with improvements in comorbid depression and insomnia, suggests a broad therapeutic benefit.[4][10] The effect size of 0.40 is clinically meaningful and compares favorably to currently approved treatments.[4][8]

The mechanism, focused on modulating the α7 nAChR, is strongly supported by the GAD fMRI study, which demonstrated that a low dose of this compound successfully reduced hyperactivity in the amygdala, a key neural substrate of fear and anxiety.[13][16] The lack of effect at a higher dose in that specific study suggests a potential therapeutic window or a hormetic dose-response curve, which warrants further investigation.[12][13]

While the development for acute treatment of Social Anxiety Disorder did not meet its primary endpoint in a Phase 3 trial, the positive data from chronic daily dosing in PTSD underscores a different and promising therapeutic profile for this indication.[20] The favorable safety profile, particularly the absence of sedation, cognitive impairment, and withdrawal symptoms, remains a key differentiating factor from SSRIs and benzodiazepines.[6][8]

Future research should focus on replicating the ATTUNE trial findings in a larger Phase 3 registrational program, as planned by the developers.[4][8] Further exploration of the optimal dosing strategy is crucial. Research into biomarkers that could predict patient response to this compound would also be highly valuable for personalizing treatment for individuals suffering from PTSD.

References

BNC-210: A Technical Guide to a Novel Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC-210, also known as soclenicant, is an investigational novel anxiolytic agent currently in clinical development for the treatment of anxiety and trauma-related disorders. This document provides a comprehensive technical overview of this compound, focusing on its molecular structure, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.

Molecular Structure and Chemical Properties

This compound is a selective negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its chemical identity has been confirmed through various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 6-((2,3-dihydro-1H-inden-2-yl)amino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one[3]
Molecular Formula C24H26N4O3[3]
Molecular Weight 418.5 g/mol [3]
CAS Number 1020634-41-6[3]
Synonyms BNC210, IW-2143, Soclenicant[3]
SMILES CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5[3]
InChI InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3[3]
InChIKey ZAEIHDZLLJCJFP-UHFFFAOYSA-N[3]

Note: Some initial confusion in public databases between this compound and the dipeptide L-isoleucyl-L-tryptophan has been clarified in recent scientific literature, confirming the naphthyridinone structure as the correct one for the compound in clinical development by Bionomics (now Neuphoria Therapeutics).

Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR

This compound exerts its anxiolytic effects through a novel mechanism of action as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor.[1][2] Unlike direct antagonists that bind to the orthosteric site (the same site as the endogenous ligand, acetylcholine), this compound binds to a distinct allosteric site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to acetylcholine binding.[4] This modulation of the α7 nAChR activity in key brain circuits involved in anxiety is believed to be the basis for this compound's therapeutic effects.

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) receptor Orthosteric Site Allosteric Site Ion Channel Neuron Postsynaptic Neuron receptor->Neuron Modulates Neuronal Excitability ACh Acetylcholine (ACh) ACh->receptor:ortho Binds BNC210 This compound BNC210->receptor:allo Binds (Allosteric) Ca_Influx Reduced Ca²⁺ Influx Neuron->Ca_Influx Leads to Anxiolytic_Effect Anxiolytic Effect Ca_Influx->Anxiolytic_Effect Results in Electrophysiology_Workflow start Start cell_culture Culture GH4C1 cells (rat or human α7 nAChR) start->cell_culture patch_clamp Perform whole-cell patch-clamp recording cell_culture->patch_clamp baseline Establish baseline: Apply agonist (EC80) patch_clamp->baseline pre_incubation Pre-incubate with this compound baseline->pre_incubation co_application Co-apply this compound and agonist pre_incubation->co_application washout Washout co_application->washout data_analysis Measure peak current and calculate % inhibition washout->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end Behavioral_Assay_Logic cluster_ldb Light-Dark Box Test cluster_oft Open Field Test ldb_premise Premise: Aversion to bright light ldb_result Increased time in light compartment No change in locomotor activity ldb_premise->ldb_result anxiolytic_effect Anxiolytic-like Effect ldb_result->anxiolytic_effect oft_premise Premise: Aversion to open spaces oft_result Increased time in center No change in locomotor activity oft_premise->oft_result oft_result->anxiolytic_effect bnc210_admin This compound Administration bnc210_admin->ldb_premise bnc210_admin->oft_premise

References

BNC-210: A Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor for Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BNC-210 is a novel, orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive and neurological processes. This compound has been investigated as a potential non-sedating anxiolytic for the treatment of various anxiety and trauma-related disorders. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action at the α7-nAChR, and a summary of key preclinical and clinical findings. Detailed experimental methodologies for pivotal assays are provided to facilitate reproducibility and further investigation by the scientific community.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are often limited by side effects such as sedation, cognitive impairment, and the potential for dependence.[1] The α7 nicotinic acetylcholine receptor has emerged as a promising target for novel anxiolytic agents due to its role in modulating neuronal excitability and inflammation in brain regions associated with fear and anxiety.[2][3] this compound represents a first-in-class therapeutic candidate that selectively modulates the α7-nAChR through a negative allosteric mechanism, offering the potential for an improved safety and tolerability profile compared to existing anxiolytics.[4][5]

Mechanism of Action

This compound functions as a negative allosteric modulator of the α7-nAChR.[1][6] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine.[1] Upon binding, this compound induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the influx of cations (primarily Ca2+) into the neuron.[7] This modulatory effect is non-competitive, as the inhibitory action of this compound is not overcome by increasing concentrations of acetylcholine.[1] Evidence for this allosteric mechanism comes from studies showing that this compound does not displace the binding of alpha-bungarotoxin, a competitive antagonist that binds to the acetylcholine binding site.[1]

Signaling Pathway of α7-nAChR and this compound's Point of Intervention

alpha7_signaling cluster_receptor α7-nAChR cluster_downstream Downstream Effects ACh Acetylcholine Receptor α7-nAChR (Closed) ACh->Receptor Binds to orthosteric site BNC210 This compound BNC210->Receptor Binds to allosteric site Receptor_Open α7-nAChR (Open) Receptor->Receptor_Open Channel Opening Receptor_Mod α7-nAChR (Modulated/Closed) Receptor->Receptor_Mod Conformational Change Ca_Influx Ca²+ Influx Receptor_Open->Ca_Influx Receptor_Mod->Ca_Influx Inhibits Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation JAK2_STAT3 JAK2/STAT3 Pathway Ca_Influx->JAK2_STAT3 NF_kB NF-κB Pathway Ca_Influx->NF_kB PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Inflammation Neuroinflammation JAK2_STAT3->Inflammation Modulates NF_kB->Inflammation Modulates PI3K_Akt->Neuronal_Excitation Modulates

Caption: this compound's negative allosteric modulation of the α7-nAChR.

Quantitative Data

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesCell LineAgonistValueReference(s)
IC₅₀ RatGH4C1Acetylcholine, Nicotine (B1678760), Choline, PNU-2829871.2 - 3 µM[1]
IC₅₀ HumanStably TransfectedAcetylcholine, Nicotine, Choline, PNU-2829871.2 - 3 µM[1]
Table 2: Preclinical In Vivo Efficacy of this compound
ModelSpeciesDoses (mg/kg, p.o.)Key FindingsReference(s)
Elevated Plus Maze Rat1, 10, 100Dose-dependent reversal of swim stress-induced anxiety[8]
Forced Swim Test Rat10, 20, 30, 100Significant reduction in immobility time at 100 mg/kg (acute) and 30 mg/kg (chronic)[8][9]
Table 3: Clinical Pharmacokinetics of this compound (900 mg twice daily, tablet formulation)
ParameterPopulationValueReference(s)
Steady-State 12-hourly Exposure Healthy Volunteers33-57 mg.h/L[10]
Table 4: Clinical Efficacy of this compound
IndicationStudy PhaseDosePrimary EndpointResultReference(s)
Generalized Anxiety Disorder Phase 2300 mgChange in cerebral perfusion and amygdala activationSignificant changes in cerebral perfusion (p<0.05) and reduced amygdala activation (p<0.05)[6]
Social Anxiety Disorder Phase 2 (PREVAIL)225 mg & 675 mgChange in Subjective Units of Distress Scale (SUDS) during a public speaking challengeNominally statistically significant reduction in SUDS with combined doses (p=0.044)[2][11]
Social Anxiety Disorder Phase 3 (AFFIRM-1)225 mgChange from baseline in SUDS during a public speaking challengeDid not meet primary endpoint[3][12][13]
Post-Traumatic Stress Disorder Phase 2b (ATTUNE)900 mg twice dailyChange from baseline in CAPS-5 total score at week 12Statistically significant improvement (-4.03 LS mean difference, p=0.048)[14]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol details the methodology for assessing the inhibitory effect of this compound on α7-nAChR currents using whole-cell patch-clamp electrophysiology in a stably transfected cell line.[5][15]

Cell Line: GH4C1 cells stably expressing the rat or human α7-nAChR.

Cell Culture: Cells are cultured in a suitable medium and passaged regularly. Prior to recording, cells are plated onto glass coverslips.

Solutions:

  • External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂/5% CO₂.

  • Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.

Recording:

  • Coverslips with adherent cells are transferred to a recording chamber continuously perfused with ACSF.

  • Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution and mounted on a micromanipulator.

  • A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -60 to -70 mV.

  • Agonist-evoked currents are elicited by brief application of an EC₈₀ concentration of an α7-nAChR agonist (e.g., acetylcholine).

  • This compound is bath-applied at various concentrations, and the inhibition of the agonist-evoked current is measured.

patch_clamp_workflow start Start cell_prep Prepare GH4C1 cells expressing α7-nAChR start->cell_prep solution_prep Prepare external and internal solutions start->solution_prep giga_seal Form gigaseal on cell cell_prep->giga_seal pipette_prep Pull and fill patch pipette solution_prep->pipette_prep pipette_prep->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell voltage_clamp Voltage clamp cell at -70mV whole_cell->voltage_clamp agonist_app Apply α7 agonist (EC₈₀) voltage_clamp->agonist_app record_control Record control current agonist_app->record_control record_test Record current in presence of this compound agonist_app->record_test bnc210_app Apply this compound record_control->bnc210_app bnc210_app->agonist_app washout Washout this compound record_test->washout data_analysis Analyze current inhibition record_test->data_analysis washout->agonist_app Post-washout control end End data_analysis->end

Caption: Workflow for assessing this compound's effect on α7-nAChR currents.

In Vivo Behavioral Assay: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[9][16][17]

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms. For rats, the arms are often 50 cm long and 10-12 cm wide, with the closed arms having 50 cm high walls.[9][17] The maze is usually made of a non-porous material for easy cleaning.

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used. They should be housed in a controlled environment with a regular light-dark cycle and allowed to acclimatize to the testing room for at least one hour before the experiment.

Procedure:

  • Administer this compound or vehicle orally at a specified time (e.g., 60 minutes) before testing.

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period, typically 5 minutes.

  • The session is recorded by an overhead video camera.

  • An automated tracking system or a trained observer scores the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

  • The maze should be thoroughly cleaned between each animal to remove olfactory cues.

epm_logic start Start acclimatize Acclimatize rat to testing room start->acclimatize dosing Administer this compound or vehicle (p.o.) acclimatize->dosing wait Waiting period (e.g., 60 min) dosing->wait place_on_maze Place rat on center of EPM wait->place_on_maze explore Allow 5 min of free exploration place_on_maze->explore record Record behavior with video tracking explore->record data_extraction Extract data: - Time in open/closed arms - Entries into open/closed arms record->data_extraction analysis Statistical analysis data_extraction->analysis end End analysis->end

Caption: Logical progression of the elevated plus maze experiment.

Human Target Engagement: Nicotine Shift Assay with Quantitative EEG

This assay is used to demonstrate that this compound engages the α7-nAChR in the human brain by measuring its ability to attenuate the electroencephalographic (EEG) effects of nicotine.[10][18]

Participants: Healthy, non-smoking volunteers.

Procedure:

  • Baseline EEG is recorded.

  • Participants are administered this compound or placebo.

  • After a suitable absorption period, participants are challenged with incremental doses of nicotine, typically via nasal spray.

  • EEG is recorded continuously throughout the nicotine challenge.

  • The primary outcome is the change in EEG power in specific frequency bands (e.g., alpha) in response to nicotine.

Data Analysis:

  • EEG data is pre-processed to remove artifacts.

  • Quantitative EEG (qEEG) analysis is performed, typically involving power spectral analysis.

  • The effect of this compound is determined by comparing the nicotine-induced changes in EEG power between the this compound and placebo groups. A significant reduction in the nicotine-induced EEG changes in the this compound group indicates target engagement.[18]

nicotine_shift_workflow start Start recruit Recruit healthy non-smoking volunteers start->recruit baseline_eeg Record baseline EEG recruit->baseline_eeg dosing Administer this compound or placebo baseline_eeg->dosing nicotine_challenge Administer incremental doses of nicotine nasal spray dosing->nicotine_challenge eeg_recording Continuous EEG recording nicotine_challenge->eeg_recording data_preprocessing EEG data pre-processing (artifact removal) eeg_recording->data_preprocessing qEEG_analysis Quantitative EEG analysis (power spectrum) data_preprocessing->qEEG_analysis statistical_comparison Compare nicotine-induced EEG changes between this compound and placebo groups qEEG_analysis->statistical_comparison end End statistical_comparison->end

Caption: Workflow of the nicotine shift assay with quantitative EEG.

Conclusion

This compound is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor with demonstrated anxiolytic properties in preclinical models and promising results in clinical trials for certain anxiety and trauma-related disorders. Its novel mechanism of action offers the potential for a non-sedating anxiolytic with an improved side-effect profile over current treatments. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic potential of this compound and the role of the α7-nAChR in psychiatric disorders. While a Phase 3 trial for social anxiety disorder did not meet its primary endpoint, the positive results in post-traumatic stress disorder warrant continued investigation. Further studies are needed to fully elucidate the clinical utility of this compound across the spectrum of anxiety and stress-related conditions.

References

Investigating the therapeutic potential of BNC-210

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of BNC-210

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as soclenicant) is a first-in-class, selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It has been investigated for its therapeutic potential in a range of anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and Generalized Anxiety Disorder (GAD).[4][5][6][7] Developed with the goal of providing rapid anxiolytic effects without the sedation, cognitive impairment, or addiction potential of existing treatments like benzodiazepines, this compound represents a novel mechanistic approach to neuropsychiatric pharmacotherapy.[7][8][9][10] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by selectively targeting the α7 nicotinic acetylcholine receptor. Unlike competitive antagonists that block the acetylcholine binding site, this compound is a negative allosteric modulator.[4][9][11] This means it binds to a different, allosteric site on the receptor, which in turn changes the receptor's conformation and reduces its response to acetylcholine.[4][11] This modulation decreases the flow of cations through the channel, thereby dampening neuronal excitability in circuits where the α7 nAChR is prevalent.[4]

The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions associated with anxiety and cognition, such as the amygdala, hippocampus, and prefrontal cortex.[5][8] It possesses high permeability to calcium (Ca²⁺), allowing it to significantly influence downstream signaling cascades and neurotransmitter release. By negatively modulating this receptor, this compound is hypothesized to restore balance in hyperactive cholinergic or glutamatergic pathways implicated in the pathophysiology of anxiety disorders.

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (Ligand-Gated Ion Channel) cluster_neuron Postsynaptic Neuron Receptor α7 nAChR Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Channel Opening Depolarization Neuronal Depolarization Ca_Influx->Depolarization Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Neurotransmitter_Release Neurotransmitter Release (e.g., GABA) Depolarization->Neurotransmitter_Release ACh Acetylcholine (ACh) ACh->Receptor Binds to orthosteric site BNC210 This compound (NAM) BNC210->Receptor Binds to allosteric site

Caption: Proposed mechanism of this compound as a negative allosteric modulator.

Quantitative Data Summary

The therapeutic profile of this compound is supported by data from in vitro, preclinical, and clinical investigations.

Table 1: In Vitro Pharmacology
ParameterSpeciesCell LineAgonistValueReference
IC₅₀ RatGH4C1Acetylcholine, Nicotine, Choline, PNU-2829871.2 - 3 µM[9][11]
IC₅₀ HumanGH4C1VariousSimilar to rat[9][11]
Binding N/AN/Aα-bungarotoxinNo displacement[9][11]
Table 2: Preclinical Pharmacokinetics
ParameterSpeciesFormulationValueReference
Oral Bioavailability (%F) RatLiquid Suspension69.4%[6][12]
Half-life (T₁/₂) RatLiquid Suspension6.2 hours[6][12]
Table 3: Clinical Pharmacokinetics (Phase 1)
Dose RegimenFormulationPopulationKey FindingReference
900 mg twice daily (7 days)TabletHealthy VolunteersSteady-state 12-hr exposure: 33-57 mg·h/L[13]
Table 4: Clinical Efficacy Data (Phase 2 Trials)
Trial Name (Indication)NTreatment ArmsPrimary EndpointResultp-valueReference
GAD fMRI Study 24300mg this compound, 2000mg this compound, 1.5mg Lorazepam, PlaceboAmygdala activation to fearful faces300mg this compound significantly reduced activation<0.05[1][14][15]
ATTUNE (PTSD) 182 (mITT)900mg this compound BID, PlaceboChange in CAPS-5 Total Score (12 wks)LS Mean Difference: -4.030.048[16][17][18][19]
PREVAIL (SAD) 151225mg this compound, 675mg this compound, PlaceboChange in SUDS Score (Public Speaking)Not statistically met; trends for improvementN/S[20][21][22]

Key Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Assay
  • Objective: To determine the inhibitory concentration (IC₅₀) of this compound on α7 nAChR currents.

  • Cell Line: GH4C1 cells stably transfected to express either rat or human α7 nAChRs.[11]

  • Methodology:

    • Cells were cultured and prepared for electrophysiological recording.

    • Whole-cell patch-clamp recordings were performed to measure ion channel currents.[23]

    • A baseline current was established by applying an EC₈₀ concentration of an agonist (e.g., acetylcholine, nicotine).[10][11]

    • Increasing concentrations of this compound were co-applied with the agonist.

    • The inhibition of the agonist-evoked current was measured at each this compound concentration.

    • IC₅₀ values were calculated by fitting the concentration-response data to a logistical equation.[11]

Preclinical: Rat Elevated Plus Maze (EPM)
  • Objective: To assess the anxiolytic-like effects of this compound in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-70 cm high), with two opposing arms open and two opposing arms enclosed by high walls.[4][24]

  • Methodology:

    • Rodents (e.g., Wistar rats) were administered this compound orally (p.o.) or vehicle control, typically 60 minutes before testing.[11]

    • In some protocols, animals were exposed to a stressor (e.g., 90-second forced swim) 5 minutes prior to the test to induce an anxious state.[4]

    • Each animal was placed in the center of the maze, facing an open arm.[25]

    • The animal was allowed to freely explore the maze for a 5-minute period.[4][24]

    • Behavior was recorded via an overhead camera and analyzed.

    • Primary Measures: Time spent in the open arms and the number of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect.[4]

Clinical: Phase 2 GAD fMRI Study
  • Objective: To evaluate the effects of this compound on brain activity in patients with Generalized Anxiety Disorder (GAD).[1][13]

  • Design: A randomized, double-blind, placebo-controlled, 4-way crossover study.[1][26]

  • Participants: 24 patients with untreated GAD.[1]

  • Interventions: Each participant received single oral doses of this compound (300 mg), this compound (2000 mg), Lorazepam (1.5 mg, active control), and placebo across four separate visits.[13][26]

  • Methodology:

    • On each visit, participants received one of the four interventions.

    • Brain activity was measured using functional Magnetic Resonance Imaging (fMRI).

    • Co-Primary Endpoints:

      • Changes in cerebral perfusion at rest, measured by Arterial Spin Labeling (ASL).[1][13]

      • Changes in task-related brain activity during the Emotional Faces Task (EFT), which involves viewing images of fearful faces to provoke an amygdala response.[1][13][26]

    • Secondary Endpoint: Changes in threat-avoidance behavior measured by the Joystick Operated Runway Task (JORT).[14]

    • Data were analyzed to compare the effects of each active drug to placebo on amygdala activation and connectivity.[27]

GAD_fMRI_Workflow cluster_screening Enrollment cluster_crossover 4-Way Crossover Design (Randomized Order) cluster_assessment Post-Dose Assessment (Each Visit) Screening Screen & Enroll 24 GAD Patients Visit1 Visit 1: Dosing Screening->Visit1 Visit2 Visit 2: Dosing fMRI fMRI Scan Visit1->fMRI JORT Joystick Operated Runway Task Visit1->JORT Visit3 Visit 3: Dosing Visit4 Visit 4: Dosing DoseA This compound (300mg) DoseB This compound (2000mg) DoseC Lorazepam (1.5mg) DoseD Placebo EFT Emotional Faces Task (during fMRI) fMRI->EFT Analysis Data Analysis: Compare Amygdala Activation vs. Placebo EFT->Analysis JORT->Analysis

Caption: Experimental workflow for the Phase 2 GAD fMRI crossover study.
Clinical: Phase 2b PTSD ATTUNE Study

  • Objective: To assess the efficacy and safety of this compound for the treatment of PTSD.[16]

  • Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[18]

  • Participants: 212 enrolled patients with a CAPS-5 total score ≥ 30.[18]

  • Interventions: Patients were randomized 1:1 to receive either this compound (900 mg twice daily) or a matched placebo for 12 weeks.[18][19]

  • Methodology:

    • Following a screening period, eligible patients were randomized.

    • Participants self-administered the study drug for 12 weeks.

    • Primary Endpoint: Change from baseline in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at Week 12.[16][18]

    • Secondary Endpoints: Changes in CAPS-5 at other timepoints (Weeks 4 and 8), Montgomery-Åsberg Depression Rating Scale (MADRS) for depressive symptoms, and Insomnia Severity Index (ISI) for sleep.[16][18]

    • Safety and tolerability were monitored throughout the study.

PTSD_ATTUNE_Workflow cluster_treatment 12-Week Treatment Period Screening Screen Patients (N=212) CAPS-5 Score ≥ 30 Randomization 1:1 Randomization Screening->Randomization ArmA This compound 900 mg BID (n=106) Randomization->ArmA ArmB Placebo BID (n=106) Randomization->ArmB Assess_W4 Assess CAPS-5 (Week 4) ArmA->Assess_W4 ArmB->Assess_W4 Assess_W8 Assess CAPS-5 (Week 8) Assess_W4->Assess_W8 Assess_W4->Assess_W8 Assess_W12 Primary Endpoint: Assess CAPS-5, MADRS, ISI (Week 12) Assess_W8->Assess_W12 Assess_W8->Assess_W12 Analysis Statistical Analysis: Compare change from baseline in CAPS-5 between groups Assess_W12->Analysis

Caption: Experimental workflow for the Phase 2b PTSD ATTUNE parallel-group study.

Conclusion and Future Directions

This compound is a selective α7 nAChR negative allosteric modulator with a novel mechanism for the treatment of anxiety and stress-related disorders. Preclinical studies demonstrated potent anxiolytic effects without sedation. Clinical trials have provided evidence of target engagement and therapeutic activity. The Phase 2 study in GAD demonstrated that this compound can modulate key anxiety-related neural circuits.[1][15] Furthermore, the Phase 2b ATTUNE study showed a statistically significant and clinically meaningful reduction in PTSD symptoms, supporting progression to Phase 3 trials for this indication.[16][17][18]

While the Phase 3 trial for the acute treatment of Social Anxiety Disorder did not meet its primary endpoint, the overall profile of this compound remains promising, particularly for conditions requiring chronic dosing, such as PTSD.[21] Its favorable safety profile, lacking the typical side effects of benzodiazepines and SSRIs, positions it as a potentially valuable alternative in the neuropsychiatric treatment landscape.[9][10] Future research will focus on late-stage trials for PTSD and further exploration of its utility in other CNS disorders.

References

Methodological & Application

Application Notes and Protocols for BNC-210 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of BNC-210 in rodent models for preclinical research. This compound is a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has shown potential as a non-sedating anxiolytic.[1][2]

Compound Information

Compound Name This compound
Chemical Name 6-[(2,3-dihydro-1H-inden-2-yl)amino]-1-ethyl-3-(4-morpholinylcarbonyl)-1,8-naphthyridin-4(1H)-one
Mechanism of Action Negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2]
Primary Indication Anxiety and stress-related disorders.[1]

Data Presentation: Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats (Oral Administration)
Dose (mg/kg)Tmax (min)T1/2 (h)Bioavailability (%)
0.5606.269
5606.269
100606.269

Data compiled from Neurofit presentation on this compound.[3]

Table 2: Effective Oral Doses of this compound in Rodent Behavioral Models
SpeciesBehavioral TestEffective Dose Range (mg/kg, p.o.)Effect
MouseLight/Dark Box0.01 - 10Anxiolytic-like
MouseMarble Burying10Anxiolytic-like
RatElevated Plus Maze0.1 - 50Anxiolytic-like
RatForced Swim Test100Antidepressant-like

Data compiled from various preclinical studies.[3][4][5]

Experimental Protocols

Preparation of this compound for Administration

Oral Administration Vehicle:

For in vivo studies, this compound is typically prepared in an aqueous vehicle to achieve good bioavailability.[6] A commonly used formulation that yields approximately 70% bioavailability in rats is as follows:[6]

Preparation Steps:

  • Weigh the required amount of this compound.

  • Prepare the vehicle solution by first dissolving the HPMC in the appropriate volume of sterile water. Gentle heating and stirring may be required.

  • Allow the HPMC solution to cool to room temperature.

  • Add benzyl alcohol and Tween 80 to the HPMC solution and mix thoroughly.

  • Add the weighed this compound to the vehicle and vortex or sonicate until a homogenous suspension is achieved.

Intraperitoneal Administration Vehicle:

While oral administration is more common for this compound, if intraperitoneal (IP) injection is required, a vehicle such as 0.9% saline with a solubilizing agent like DMSO (up to 5%) and a surfactant like Tween 80 (up to 5%) can be tested for solubility and tolerability.

Administration Protocols

Oral Gavage (p.o.)

Oral gavage is the recommended route for administering this compound to ensure accurate dosing.

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip.[7]

  • Syringes

  • Prepared this compound suspension

Procedure:

  • Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be used for better control.[8][9]

  • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib, to prevent stomach perforation.[7]

  • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.[7]

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is in place, administer the this compound suspension slowly.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for a few minutes to ensure there are no signs of distress.

Intraperitoneal Injection (i.p.)

Materials:

  • 25-27 gauge needles for mice, 23-25 gauge for rats.[8]

  • Syringes

  • Prepared this compound solution

Procedure:

  • Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.[8]

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 30-45 degree angle.

  • Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement.

  • Inject the solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Key Experimental Methodologies

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is used to assess anxiety-like behavior in rodents.[5]

Protocol:

  • Administer this compound or vehicle orally 60 minutes prior to the test.[5]

  • Place the animal in the center of the plus-maze, facing an open arm.[10]

  • Allow the animal to explore the maze for 5 minutes.[10]

  • Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.

  • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.

Light/Dark Box Test for Anxiety-Like Behavior

This test is based on the innate aversion of rodents to brightly lit areas.[11]

Protocol:

  • Administer this compound or vehicle orally at the desired time point before the test (typically 30-60 minutes).

  • Place the mouse in the center of the light compartment.[12]

  • Allow the mouse to explore the apparatus for 10 minutes.

  • Record the time spent in each compartment and the number of transitions between the two compartments.

  • An anxiolytic effect is demonstrated by an increase in the time spent in the light compartment and the number of transitions.[3]

Marble Burying Test for Neophobia and Repetitive Behavior

This test is used to model anxiety and obsessive-compulsive-like behavior.[3]

Protocol:

  • Prepare a cage with 5 cm of bedding and place 20 marbles evenly on the surface.[13]

  • Administer this compound or vehicle orally (typically 30-60 minutes prior).

  • Place the mouse in the cage and leave it undisturbed for 30 minutes.[13]

  • Remove the mouse and count the number of marbles that are at least two-thirds buried.

  • A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.[3]

Visualization of Pathways and Workflows

Signaling Pathway of this compound

BNC210_Signaling_Pathway BNC210 This compound a7nAChR α7 Nicotinic Acetylcholine Receptor BNC210->a7nAChR Negative Allosteric Modulation IonChannel Ion Channel (Closed State) a7nAChR->IonChannel Inhibition of agonist-induced current NeuronalActivity Decreased Neuronal Excitability IonChannel->NeuronalActivity Anxiolysis Anxiolytic Effect NeuronalActivity->Anxiolysis

Caption: Signaling pathway of this compound as a negative allosteric modulator.

Experimental Workflow for a Behavioral Study

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization BNC210_Prep This compound Formulation Administration This compound or Vehicle Administration (p.o.) BNC210_Prep->Administration Randomization->Administration Behavioral_Test Behavioral Testing (e.g., EPM) Administration->Behavioral_Test 60 min pre-test Data_Collection Data Collection and Quantification Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for a rodent behavioral study.

References

Application Notes and Protocols for BNC-210 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of BNC-210 when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

This compound, also known as Soclenicant, is a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It is under investigation for the treatment of anxiety and other neurological disorders.[1] For in vitro studies, this compound is commonly dissolved in DMSO to prepare stock solutions.[2]

Data Presentation: this compound Solubility in DMSO

The solubility of this compound in DMSO has been reported by various suppliers, with some variability in the exact values. This variation may be attributed to differences in the purity of this compound, the grade and water content of the DMSO used, and the methodology for solubility determination. It is recommended to use fresh, anhydrous DMSO for the preparation of this compound solutions.[3][4] The use of ultrasonic treatment may be necessary to achieve complete dissolution at higher concentrations.[4][5][6]

ParameterValueSource
Molecular Weight 317.38 g/mol [5]
Solubility in DMSO 125 mg/mL (393.85 mM)[5][6]
63 mg/mL (198.5 mM)[3][7]
10 mg/mL (23.90 mM)[4]
Note Ultrasonic treatment may be required for dissolution. The hygroscopic nature of DMSO can reduce solubility.[3][4][5]

This compound Stability and Storage in DMSO

While specific, long-term stability data for this compound in DMSO is not extensively published, general best practices for storing small molecules in DMSO should be followed to minimize degradation. DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to the degradation of dissolved compounds.

Storage Recommendations for this compound in DMSO:

TemperatureDurationRecommendations
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles.

To ensure the integrity of your experiments, it is advisable to perform periodic quality control of your this compound stock solutions, especially if stored for extended periods. A detailed protocol for assessing stability is provided below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.17 mg of this compound (Molecular Weight = 317.38 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol provides a method to evaluate the stability of this compound in DMSO over time.

Materials:

  • This compound in DMSO stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or other appropriate modifiers)

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, dilute a sample to an appropriate concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at this time point will serve as the baseline (100% purity).

  • Storage: Store the aliquoted stock solutions at the desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the sample, dilute it to the same concentration as the initial analysis, and analyze by HPLC using the same method.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve kinetic Kinetic Solubility (Turbidimetry) dissolve->kinetic Test Solubility thermodynamic Thermodynamic Solubility (HPLC) dissolve->thermodynamic Test Solubility time_zero HPLC Analysis (Time 0) dissolve->time_zero Begin Stability Test storage Store Aliquots at Different Temperatures time_zero->storage time_points Analyze at Time Intervals storage->time_points compare Compare Peak Areas time_points->compare

Caption: Experimental workflow for this compound solubility and stability assessment in DMSO.

signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses BNC210 This compound a7nAChR α7 Nicotinic Acetylcholine Receptor BNC210->a7nAChR Negative Allosteric Modulation Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Inhibits Agonist-Induced Channel Opening PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 ERK_MAPK ERK-MAPK Pathway Ca_influx->ERK_MAPK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory Synaptic_Plasticity Modulation of Synaptic Plasticity ERK_MAPK->Synaptic_Plasticity

Caption: this compound's modulation of the α7 nAChR signaling pathway.

References

Application Notes and Protocols for BNC-210 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: BNC210-IV-AP-2025 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Introduction

BNC-210 (also known as soclenicant) is an investigational new drug being developed for the treatment of anxiety and trauma-related disorders.[1][2][3] It functions as a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][4] Unlike competitive antagonists that bind to the same site as the natural ligand (acetylcholine), this compound binds to a distinct, allosteric site on the receptor.[5][6] This binding event reduces the ion flow through the channel when it is activated by an agonist, thereby dampening neuronal excitability mediated by α7 nAChRs.[6][7] In vitro studies have demonstrated that this compound inhibits α7 nAChR currents induced by various agonists, including acetylcholine, nicotine, and the α7-specific agonist PNU-282987.[5][8] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action: Negative Allosteric Modulation of α7 nAChR

The α7 nAChR is a ligand-gated ion channel that, upon binding to agonists like acetylcholine, opens to allow the influx of cations (primarily Ca²⁺ and Na⁺), leading to neuronal depolarization. This compound modulates this process by binding to an allosteric site, which stabilizes a non-conducting or less-conductive state of the receptor, even when an agonist is bound. This results in a decrease in the overall ion current.

BNC210_Mechanism cluster_0 Resting State (Closed) cluster_1 Active State (Open) cluster_2 Inhibited State (Modulated) Receptor_Closed α7 nAChR Channel Closed Receptor_Open α7 nAChR Agonist Bound Channel Open Receptor_Closed->Receptor_Open + Agonist (e.g., Acetylcholine) Receptor_Open->Receptor_Closed Agonist Dissociation Ion_Influx Ca²⁺ / Na⁺ Influx Receptor_Modulated α7 nAChR Agonist + this compound Bound Reduced Ion Flow Reduced_Influx Reduced Ca²⁺ / Na⁺ Influx P1->Receptor_Modulated + this compound (Allosteric Site) P2->Receptor_Open this compound Dissociation

Caption: Mechanism of this compound as a negative allosteric modulator of the α7 nAChR.

Data Presentation: Potency of this compound

The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the maximal response induced by an agonist.

Cell LineReceptorAgonist UsedThis compound IC50 Range (µM)Reference
Stably Transfected Cell LinesRat & Human α7 nAChRAcetylcholine1.2 - 3[5]
Stably Transfected Cell LinesRat & Human α7 nAChRNicotine1.2 - 3[5]
Stably Transfected Cell LinesRat & Human α7 nAChRCholine1.2 - 3[5]
Stably Transfected Cell LinesRat & Human α7 nAChRPNU-2829871.2 - 3[5][8]
GH4C1 CellsRat α7 nAChRAcetylcholine, Nicotine, etc.~1.2 - 3[4][5]

Experimental Protocols

Protocol 1: Characterization by Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of this compound's inhibitory effect on agonist-induced currents in cells stably expressing α7 nAChRs.

Objective: To determine the potency (IC50) and mechanism of this compound as a negative allosteric modulator of α7 nAChR channels.

Materials:

  • Cell Line: HEK293 or GH4C1 cells stably expressing human or rat α7 nAChR.[4][5]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Reagents:

    • α7 nAChR agonist stock solution (e.g., 100 mM Acetylcholine in deionized water).

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, data acquisition software.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture α7 nAChR-expressing cells on coverslips Solutions Prepare external and internal solutions Pipette Pull glass pipette (3-5 MΩ resistance) Seal Obtain Giga-Ohm seal on a single cell Pipette->Seal WCC Rupture membrane to achieve whole-cell configuration Seal->WCC Baseline Apply agonist (e.g., ACh EC80) to establish baseline current WCC->Baseline Modulation Co-apply agonist + varying concentrations of this compound Baseline->Modulation Washout Wash with external solution to return to baseline Modulation->Washout Measure Measure peak current amplitude for each condition Washout->Measure Inhibition Calculate percent inhibition for each this compound concentration Measure->Inhibition Curve Plot concentration-response curve and calculate IC50 Inhibition->Curve

Caption: Experimental workflow for the whole-cell patch-clamp assay.

Methodology:

  • Cell Preparation: Plate α7 nAChR-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration:

    • Approach a single cell with a glass pipette filled with the internal solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Baseline: Using a rapid perfusion system, apply a concentration of agonist that elicits a submaximal response (e.g., EC80) for 2-5 seconds to establish a stable baseline current. Repeat every 60-90 seconds until the response amplitude is consistent.

    • Modulation: Pre-incubate the cell with this compound for 30-60 seconds, then co-apply the same concentration of agonist with this compound. Test a range of this compound concentrations (e.g., 0.01 µM to 100 µM).

    • Washout: After each application, perfuse the cell with the external solution for several minutes to ensure the current returns to the baseline level.

Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current in the absence (I_agonist) and presence (I_agonist+BNC210) of this compound.

  • Calculate the percentage inhibition for each concentration of this compound using the formula: Inhibition (%) = (1 - (I_agonist+BNC210 / I_agonist)) * 100.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Intracellular Calcium Influx Assay

This protocol provides a higher-throughput method to assess this compound's function by measuring its effect on agonist-induced calcium influx, a key physiological consequence of α7 nAChR activation.

Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium increase in cells expressing α7 nAChR.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human or rat α7 nAChR.

  • Reagents:

    • Fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • α7 nAChR agonist stock solution (e.g., 100 mM Acetylcholine).

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Equipment: Fluorescence microplate reader or fluorescence microscope with automated liquid handling.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis Plate Plate α7 nAChR-expressing cells in a 96-well plate DyeLoad Load cells with a calcium- sensitive dye (e.g., Fluo-4 AM) Plate->DyeLoad Wash Wash cells to remove extracellular dye DyeLoad->Wash Baseline Measure baseline fluorescence Wash->Baseline PreIncubate Add varying concentrations of this compound or vehicle (DMSO) Baseline->PreIncubate Stimulate Add α7 nAChR agonist (e.g., Acetylcholine) PreIncubate->Stimulate Record Record fluorescence change over time Stimulate->Record CalcResp Calculate fluorescence response (Peak - Baseline) Record->CalcResp Inhibition Determine percent inhibition for each this compound concentration CalcResp->Inhibition Curve Plot concentration-response curve and calculate IC50 Inhibition->Curve

Caption: Experimental workflow for the intracellular calcium influx assay.

Methodology:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well microplate and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium, add the loading buffer to each well, and incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.

  • Assay Procedure:

    • Place the plate in the fluorescence plate reader.

    • Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.

    • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 5-10 minutes.

    • Agonist Stimulation: Add a pre-determined concentration of agonist (e.g., EC80) to all wells.

    • Signal Detection: Immediately begin recording fluorescence intensity for 1-3 minutes.

Data Analysis:

  • Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the responses, setting the vehicle-treated control as 100% response and wells without agonist stimulation as 0%.

  • Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the this compound concentration and fit the data to determine the IC50 value.

Selectivity Profiling

To confirm this compound's specificity, its activity should be evaluated against other relevant receptors. This compound has been shown to be highly selective for the α7 nAChR.[4] It was found to be inactive when tested against other members of the cys-loop ligand-gated ion channel family and in broad screening panels of over 400 other molecular targets.[4][8][9] A standard counter-screen would involve testing this compound in similar functional assays using cell lines that express other nicotinic receptor subtypes or other neurotransmitter receptors (e.g., GABA-A, 5-HT3).

References

BNC-210 for Behavioral Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BNC-210, a novel negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), for use in behavioral neuroscience experiments. Detailed protocols for key preclinical anxiety models and a summary of available quantitative data are presented to facilitate the design and execution of studies investigating the anxiolytic potential of this compound.

Introduction

This compound is an investigational new drug that has shown promise as a non-sedating anxiolytic.[1][2] It acts via a novel mechanism, selectively modulating the α7 nAChR.[3][4] Preclinical studies have demonstrated its efficacy in various rodent models of anxiety, suggesting its potential for treating anxiety and stress-related disorders.[4][5] Unlike traditional anxiolytics such as benzodiazepines, this compound does not appear to cause sedation, cognitive impairment, or have a potential for addiction.[1][4]

Mechanism of Action: Negative Allosteric Modulation of α7 nAChR

This compound functions as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor.[3][4] This means that it binds to a site on the receptor that is different from the acetylcholine binding site. This binding event reduces the probability of the ion channel opening in response to acetylcholine, thereby decreasing neuronal excitability. The anxiolytic effects of this compound are believed to be mediated through this reduction in α7 nAChR activity in key brain circuits involved in anxiety and fear.[3][5]

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor ACh_binding_site Acetylcholine Binding Site Ion_Channel Ion Channel (Closed) ACh_binding_site->Ion_Channel Activates BNC210_binding_site Allosteric Binding Site BNC210_binding_site->Ion_Channel Inhibits (Negative Allosteric Modulation) Neuronal_Excitation Neuronal Excitation Reduced_Excitation Reduced Neuronal Excitation (Anxiolysis) Ion_Channel->Reduced_Excitation Results in ACh Acetylcholine ACh->ACh_binding_site Binds BNC210 This compound BNC210->BNC210_binding_site Binds

This compound Mechanism of Action

Preclinical Efficacy Data

This compound has demonstrated anxiolytic-like effects in several well-validated rodent models of anxiety. The following tables summarize the available quantitative data from these studies.

Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus Maze in Rats

Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (seconds) (Mean ± SEM)
Vehicle-23 ± 3.3
This compound0.147.2 ± 4.0
This compound166 ± 5.0
This compound1073 ± 3.4
This compound5088 ± 4.7

Data sourced from O'Connor et al., 2024.

Marble Burying Test

The marble burying test is used to model anxiety and obsessive-compulsive-like behaviors. Anxiolytic drugs tend to decrease the number of marbles buried by the animals.

Table 2: Effect of this compound on Marble Burying Behavior in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Marbles Buried (Mean ± SEM)
Vehicle-14.8 ± 1.2
This compound1Not specified, but significant reduction
This compound37.8 ± 1.2
This compound107.4 ± 1.3
Diazepam (Positive Control)13.7 ± 1.2

Data sourced from O'Connor et al., 2024 and a conference abstract by O'Connor et al.[1]

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.

Table 3: Effect of this compound in the Mouse Light-Dark Box Test

Treatment GroupDose (mg/kg, p.o.)Time in Light Box (seconds) (Mean ± SEM)Number of Entries to Light Box (Mean ± SEM)
Vehicle-Not Specified20 ± 5.0
This compound10Not Specified35 ± 3.0
This compound50Not Specified34 ± 2.2

Data sourced from O'Connor et al., 2024.[1]

Experimental Protocols

The following are detailed protocols for the key behavioral assays used to evaluate the anxiolytic properties of this compound.

Elevated Plus Maze (EPM) Protocol

This protocol is designed to assess anxiety-like behavior in rodents.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (5 min) cluster_post_test Post-Test Phase Animal_Habituation Acclimate animals to testing room (at least 60 min) Drug_Administration Administer this compound or vehicle (p.o.) Animal_Habituation->Drug_Administration Habituation_Period Wait for drug absorption (e.g., 60 min) Drug_Administration->Habituation_Period Place_Animal Place animal in the center of the EPM, facing an open arm Habituation_Period->Place_Animal Record_Behavior Record session with video-tracking software Place_Animal->Record_Behavior Remove_Animal Return animal to home cage Record_Behavior->Remove_Animal Clean_Apparatus Thoroughly clean the maze (e.g., with 70% ethanol) Remove_Animal->Clean_Apparatus Data_Analysis Analyze video recordings for time in arms, entries, and other behavioral parameters Clean_Apparatus->Data_Analysis

Elevated Plus Maze Experimental Workflow

Materials:

  • Elevated plus maze apparatus

  • Video camera and tracking software

  • This compound and vehicle solution

  • Animal subjects (rats or mice)

  • Cleaning solution (e.g., 70% ethanol)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Absorption Period: Allow for a sufficient drug absorption period (e.g., 60 minutes) before testing.

  • Test Initiation: Place the animal in the center of the elevated plus maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze. Automated tracking software is recommended for accurate data acquisition.

  • Parameters to Measure:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Post-Test: At the end of the session, gently remove the animal and return it to its home cage.

  • Apparatus Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Marble Burying Test Protocol

This protocol is used to assess repetitive and anxiety-like behaviors in mice.

Marble_Burying_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (30 min) cluster_post_test Post-Test Phase Animal_Habituation Acclimate mice to testing room (at least 60 min) Drug_Administration Administer this compound or vehicle (p.o.) Animal_Habituation->Drug_Administration Habituation_Period Wait for drug absorption (e.g., 60 min) Drug_Administration->Habituation_Period Prepare_Cage Prepare individual cages with 5 cm of clean bedding and 20-25 marbles Habituation_Period->Prepare_Cage Place_Mouse Gently place a single mouse in each cage Prepare_Cage->Place_Mouse Remove_Mouse Return mouse to home cage Place_Mouse->Remove_Mouse After 30 min Count_Marbles Count the number of marbles buried (at least 2/3 covered) Remove_Mouse->Count_Marbles Data_Analysis Analyze and compare the number of buried marbles between treatment groups Count_Marbles->Data_Analysis

Marble Burying Test Experimental Workflow

Materials:

  • Standard mouse cages

  • Clean bedding material (e.g., sawdust)

  • Glass marbles (approximately 20-25 per cage)

  • This compound and vehicle solution

  • Animal subjects (mice)

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Absorption Period: Allow for a sufficient drug absorption period (e.g., 60 minutes) before testing.

  • Cage Preparation: Prepare individual testing cages with a 5 cm layer of clean bedding. Evenly space the marbles on the surface of the bedding.

  • Test Initiation: Gently place a single mouse into each prepared cage.

  • Test Duration: Leave the mice undisturbed in the cages for 30 minutes.

  • Data Collection: After the 30-minute session, carefully remove the mouse and return it to its home cage.

  • Scoring: Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of buried marbles across the different treatment groups.

Light-Dark Box Test Protocol

This protocol evaluates anxiety-like behavior based on the exploration of light and dark environments.

Light_Dark_Box_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (10 min) cluster_post_test Post-Test Phase Animal_Habituation Acclimate animals to testing room (at least 60 min) Drug_Administration Administer this compound or vehicle (p.o.) Animal_Habituation->Drug_Administration Habituation_Period Wait for drug absorption (e.g., 60 min) Drug_Administration->Habituation_Period Place_Animal Place animal in the center of the light compartment Habituation_Period->Place_Animal Record_Behavior Record session with video-tracking software Place_Animal->Record_Behavior Remove_Animal Return animal to home cage Record_Behavior->Remove_Animal Clean_Apparatus Thoroughly clean the apparatus (e.g., with 70% ethanol) Remove_Animal->Clean_Apparatus Data_Analysis Analyze video recordings for time in each compartment, transitions, and latency to enter the dark compartment Clean_Apparatus->Data_Analysis

Light-Dark Box Test Experimental Workflow

Materials:

  • Light-dark box apparatus

  • Video camera and tracking software

  • This compound and vehicle solution

  • Animal subjects (mice or rats)

  • Cleaning solution (e.g., 70% ethanol)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Absorption Period: Allow for a sufficient drug absorption period (e.g., 60 minutes) before testing.

  • Test Initiation: Place the animal in the center of the brightly lit compartment of the apparatus.

  • Data Collection: Record the animal's behavior for a 10-minute session using a video camera and tracking software.

  • Parameters to Measure:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between compartments

    • Latency to first enter the dark compartment

    • Total distance traveled

  • Post-Test: At the end of the session, remove the animal and return it to its home cage.

  • Apparatus Cleaning: Thoroughly clean the apparatus with a suitable disinfectant (e.g., 70% ethanol) between each animal.

Conclusion

This compound represents a promising anxiolytic agent with a novel mechanism of action. The preclinical data strongly support its anxiolytic-like effects in established rodent models of anxiety, without the common side effects associated with current treatments. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further investigating the behavioral pharmacology of this compound.

References

Application of BNC-210 in Preclinical Models of Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC-210 is a novel, orally administered small molecule that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] While primarily investigated for its anxiolytic properties, preclinical evidence suggests that this compound also possesses antidepressant-like effects, making it a promising candidate for the treatment of depressive disorders.[3][4] This document provides an overview of the preclinical application of this compound in established rodent models of depression, including detailed experimental protocols and a summary of key findings.

Mechanism of Action

This compound exerts its pharmacological effects by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event modulates the receptor's activity, reducing ion flow in response to agonist stimulation. The α7 nAChR is implicated in the regulation of mood and cognitive processes, and its modulation by this compound is thought to underlie the compound's therapeutic potential in depression and anxiety.[5][6][7]

Signaling Pathway of this compound at the α7 Nicotinic Acetylcholine Receptor

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (Pentameric) cluster_downstream Downstream Effects in Depression ACh Acetylcholine (ACh) Receptor α7 nAChR ACh->Receptor Binds to orthosteric site BNC210 This compound (NAM) BNC210->Receptor Binds to allosteric site IonChannel Ion Channel (Closed) Receptor->IonChannel Conformational change Ca_Influx Reduced Ca++ Influx IonChannel->Ca_Influx Inhibits opening NT_Release Modulation of Neurotransmitter Release (e.g., Glutamate, GABA) Ca_Influx->NT_Release Neuronal_Activity Altered Neuronal Excitability NT_Release->Neuronal_Activity Antidepressant_Effect Antidepressant-like Effects Neuronal_Activity->Antidepressant_Effect

This compound's negative allosteric modulation of the α7 nAChR.

Preclinical Evidence of Antidepressant-Like Activity

The antidepressant potential of this compound has been evaluated in the Forced Swim Test (FST), a widely used behavioral despair model in rodents.

Forced Swim Test (FST)

The FST is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

While specific data tables from the definitive preclinical studies are not publicly available, a 2009 press release from Bionomics Ltd. reported significant antidepressant activity of this compound in a rat model of depression. The key findings are summarized below:

Experimental ModelTreatment RegimenOutcome
Rat Forced Swim TestAcute AdministrationSignificant antidepressant activity observed.
Rat Forced Swim TestChronic Administration (14 days)Increased potency of the antidepressant effect compared to acute dosing.

Note: This table is a summary of findings reported in a press release. Detailed quantitative data on immobility time, dose-response relationships, and statistical significance are not available in the public domain.

Experimental Protocols

The following are detailed protocols for the preclinical models discussed. These are standardized protocols and should be adapted based on specific experimental design and institutional guidelines.

Forced Swim Test (FST) Protocol for Rats

This protocol is based on the traditional Porsolt method.

1. Apparatus:

  • A transparent cylindrical container (40-50 cm high, 20 cm in diameter).

  • The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or hind limbs.

2. Procedure:

  • Day 1: Pre-test Session (15 minutes)

    • Individually place each rat into the cylinder of water for a 15-minute session.

    • This initial session is for habituation and to induce a baseline level of immobility.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Day 2: Test Session (5 minutes)

    • Administer this compound or vehicle at the predetermined time before the test session (e.g., 60 minutes for oral gavage).

    • Place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire session with a video camera for later analysis.

    • An observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

3. Data Analysis:

  • The primary endpoint is the duration of immobility in seconds.

  • Data should be analyzed using appropriate statistical methods, such as a t-test or one-way ANOVA, followed by post-hoc tests to compare treatment groups to the vehicle control.

FST_Workflow cluster_day1 cluster_day2 cluster_analysis Day1 Day 1: Pre-test Session Rat_in_Cylinder1 Place rat in water cylinder (15 minutes) Day1->Rat_in_Cylinder1 Day2 Day 2: Test Session Dosing Administer this compound or Vehicle Day2->Dosing Analysis Data Analysis Score Score immobility duration (blinded observer) Analysis->Score Dry_Return1 Dry and return to home cage Rat_in_Cylinder1->Dry_Return1 Rat_in_Cylinder2 Place rat in water cylinder (5 minutes) Dosing->Rat_in_Cylinder2 Record Video record session Rat_in_Cylinder2->Record Stats Statistical Analysis Score->Stats

Workflow for the Rat Forced Swim Test.
Sucrose (B13894) Preference Test (SPT) Protocol for Rodents

The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is indicative of a depressive-like state.[8][9]

1. Apparatus:

  • Two identical drinking bottles per cage, typically with sipper tubes.

  • 1% sucrose solution and regular drinking water.

2. Procedure:

  • Acclimation (48 hours):

    • House animals individually to accurately measure fluid consumption.

    • Provide two bottles of water in each cage to accustom the animals to the two-bottle setup.

  • Baseline Measurement (24-48 hours):

    • Replace one of the water bottles with a 1% sucrose solution.

    • Weigh both bottles at the beginning of the period.

    • After 24 or 48 hours, re-weigh the bottles to determine the consumption of water and sucrose solution.

    • To control for side preference, the position of the sucrose and water bottles should be swapped halfway through this period.

  • Chronic Stress/Drug Treatment Phase:

    • For studies involving a chronic stress model, this phase would follow the baseline measurement. This compound or vehicle would be administered throughout this period according to the study design.

  • Test Phase (24-48 hours):

    • Following the treatment period, repeat the two-bottle choice test as described in the baseline measurement.

    • Administer the final dose of this compound or vehicle prior to the start of this phase.

3. Data Analysis:

  • Calculate sucrose preference using the following formula:

    • Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100

  • A significant decrease in sucrose preference in the vehicle-treated stress group compared to the non-stressed control group validates the model.

  • A significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.

  • Data should be analyzed using appropriate statistical methods, such as two-way ANOVA.

SPT_Workflow Acclimation Acclimation Phase (2 water bottles) Baseline Baseline Measurement (1 water, 1 sucrose) Acclimation->Baseline Treatment Chronic Stress and/or Drug Administration Baseline->Treatment Test Test Phase (1 water, 1 sucrose) Treatment->Test Analysis Data Analysis Test->Analysis

Workflow for the Sucrose Preference Test.

Conclusion

Preclinical studies indicate that this compound exhibits antidepressant-like properties in rodent models. The compound's mechanism of action as a negative allosteric modulator of the α7 nAChR presents a novel approach for the treatment of depression. Further research is warranted to fully elucidate the quantitative effects of this compound in a broader range of depression models and to explore the underlying neurobiological mechanisms in greater detail. The protocols provided herein offer a standardized framework for conducting such investigations.

References

Application Notes and Protocols: Investigating the Combination of BNC-210 and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC-210 is a novel, orally administered, selective negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) in development for the treatment of anxiety and trauma-related disorders.[1][2] Current first-line treatments for these conditions often include Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document provides a theoretical framework and proposed protocols for investigating the potential synergistic or additive effects of combining this compound with SSRIs. While direct clinical data on this combination is not yet available, this guide is based on the known mechanisms of action of both compounds and existing clinical trial methodologies for this compound.

Mechanism of Action and Potential for Synergy

This compound exerts its anxiolytic effects by negatively modulating the α7 nAChR, which is implicated in the pathophysiology of anxiety and depression.[1] SSRIs, on the other hand, increase the extracellular levels of serotonin by inhibiting its reuptake into presynaptic neurons.

There is a known interaction between the cholinergic and serotonergic systems. The α7 nAChR is present on serotonin neurons, and serotonin can act as an antagonist at these receptors.[3][4] Furthermore, some SSRIs have been shown to non-competitively inhibit nAChRs.[5][6] This convergence of pathways suggests that a combination of this compound and an SSRI could offer a multi-pronged therapeutic approach. One preclinical study noted that this compound does not interfere with the CYP450 enzyme system, which is responsible for the metabolism of many SSRIs, suggesting a low potential for pharmacokinetic interactions.[7]

Quantitative Data from this compound Monotherapy Clinical Trials

The following tables summarize quantitative data from clinical trials of this compound as a monotherapy. Note: There is currently no published quantitative data for the combination of this compound and SSRIs.

Table 1: Efficacy of this compound in Post-Traumatic Stress Disorder (PTSD) - ATTUNE Phase 2b Study

Outcome MeasureThis compound (900 mg twice daily)PlaceboLS Mean Difference (95% CI)p-value
Change from Baseline in CAPS-5 Total Score at Week 12-14.0-10.0-4.030.048

Data from the ATTUNE Phase 2b study in patients with PTSD.[8][9] CAPS-5: Clinician-Administered PTSD Scale for DSM-5.

Table 2: Efficacy of this compound in Social Anxiety Disorder (SAD) - PREVAIL Phase 2 Study

Outcome MeasureThis compound (225 mg)This compound (675 mg)Placebo
Change from Baseline in SUDS Score (Performance Phase of Public Speaking Challenge)-6.6 (± 4.75)-4.8 (± 4.73)-

Data from the PREVAIL Phase 2 study in patients with SAD.[10] The results were not statistically significant.[10] SUDS: Subjective Units of Distress Scale.

Signaling Pathways

The following diagram illustrates the distinct and potentially interacting signaling pathways of this compound and SSRIs.

cluster_0 Presynaptic Neuron (Serotonergic) cluster_1 Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release synaptic_serotonin Synaptic Serotonin serotonin_release->synaptic_serotonin SERT Serotonin Transporter (SERT) alpha7_receptor α7 Nicotinic Acetylcholine Receptor downstream_signaling Downstream Signaling (Anxiolytic Effect) alpha7_receptor->downstream_signaling serotonin_receptor Serotonin Receptor serotonin_receptor->downstream_signaling SSRI SSRI SSRI->SERT Inhibits BNC210 This compound BNC210->alpha7_receptor Negative Allosteric Modulator synaptic_serotonin->SERT Reuptake synaptic_serotonin->serotonin_receptor

Caption: Signaling pathways of this compound and SSRIs.

Experimental Protocols

The following are proposed, detailed methodologies for key experiments to evaluate the combination of this compound and SSRIs.

Preclinical Evaluation of Anxiolytic Activity

Objective: To determine if the combination of this compound and an SSRI produces synergistic or additive anxiolytic effects in a rodent model of anxiety.

Experimental Workflow:

cluster_0 Animal Groups (n=10-12 per group) vehicle Vehicle Control dosing Oral Administration vehicle->dosing bnc210 This compound bnc210->dosing ssri SSRI ssri->dosing combo This compound + SSRI combo->dosing mbt Marble Burying Test dosing->mbt data_analysis Data Analysis (ANOVA) mbt->data_analysis

Caption: Preclinical experimental workflow for combination therapy.

Methodology: Marble Burying Test

  • Animals: Male NIH Swiss mice, housed in groups of 4 with ad libitum access to food and water.

  • Drug Preparation:

    • This compound is prepared in an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80.[11]

    • The selected SSRI (e.g., fluoxetine) is dissolved in saline.

    • The vehicle control consists of the this compound vehicle.

  • Dosing:

    • Animals are randomly assigned to one of four groups: Vehicle, this compound (e.g., 3 mg/kg), SSRI (e.g., 10 mg/kg), and this compound + SSRI.

    • Drugs are administered via oral gavage 60 minutes prior to testing.

  • Marble Burying Test Procedure:

    • Individual mice are placed in a cage containing 5 cm of bedding and 20 marbles evenly spaced on the surface.

    • Mice are left undisturbed for 30 minutes.

    • After 30 minutes, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment condition.

  • Data Analysis: The number of marbles buried is compared between groups using a one-way analysis of variance (ANOVA) followed by post-hoc tests to determine significant differences.

Clinical Evaluation: Phase 2a Drug-Drug Interaction and Safety Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of co-administering this compound and a commonly prescribed SSRI in patients with an anxiety disorder.

Study Design: An open-label, sequential design study in patients with Social Anxiety Disorder (SAD) who are stable on SSRI treatment.

Experimental Workflow:

screening Screening & Enrollment (SAD patients on stable SSRI dose) baseline Baseline Assessments (SUDS, Safety Labs, PK) screening->baseline period1 Period 1: SSRI alone (1 week) baseline->period1 pk1 Pharmacokinetic Sampling (SSRI trough levels) period1->pk1 period2 Period 2: this compound + SSRI (2 weeks) pk1->period2 pk2 Pharmacokinetic Sampling (this compound and SSRI levels) period2->pk2 assessments Weekly Safety and Tolerability Assessments (Adverse Events, Vitals) period2->assessments endpoint End of Study Assessments (SUDS, Safety Labs) pk2->endpoint

Caption: Clinical trial workflow for a drug-drug interaction study.

Methodology:

  • Participants: 20-30 adult participants diagnosed with SAD who have been on a stable dose of a single SSRI (e.g., sertraline (B1200038) 50-150 mg/day) for at least 8 weeks.

  • Study Procedures:

    • Screening: Participants undergo a screening visit to confirm eligibility, including a medical history, physical examination, and confirmation of SAD diagnosis (e.g., Liebowitz Social Anxiety Scale score ≥60).

    • Baseline Visit (Day 0): Baseline assessments are performed, including vital signs, ECG, safety laboratory tests, and a baseline public speaking challenge with Subjective Units of Distress Scale (SUDS) ratings. A blood sample is taken to determine the trough concentration of the SSRI.

    • Period 1 (Days 1-7): Participants continue their stable SSRI dose.

    • Period 2 (Days 8-21): Participants are administered a single daily dose of this compound (e.g., 225 mg) in addition to their stable SSRI dose.

    • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of both this compound and the SSRI are collected at regular intervals after the first and last dose of this compound co-administration.

    • Safety Monitoring: Adverse events, vital signs, and concomitant medications are recorded throughout the study.

    • Efficacy Assessment: A second public speaking challenge with SUDS ratings is performed at the end of Period 2.

  • Primary Endpoints:

    • Incidence and severity of treatment-emergent adverse events.

    • Changes in pharmacokinetic parameters (Cmax, AUC) of the SSRI when co-administered with this compound.

  • Secondary Endpoints:

    • Change from baseline in SUDS score during the public speaking challenge.

    • Pharmacokinetic parameters of this compound.

Conclusion

The combination of this compound and SSRIs presents a promising area of research for the treatment of anxiety disorders. The distinct yet potentially interacting mechanisms of action suggest the possibility of enhanced therapeutic benefit. The provided protocols offer a starting point for preclinical and clinical investigations into the safety, tolerability, and efficacy of this combination therapy. Further research is warranted to elucidate the clinical utility of this novel therapeutic approach.

References

Measuring BNC-210 Concentration in Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of BNC-210 in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a novel negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) under investigation for the treatment of anxiety and other neurological disorders.[1][2][3][4] Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. The described method is intended to provide a robust and reproducible workflow for preclinical and clinical research.

Introduction to this compound

This compound, also known as IW-2143, is a dipeptide chemically identified as L-isoleucyl-L-tryptophan.[5][6][7][8] It acts as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][9] This receptor is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca2+, into the cell.[1][9] The α7 nAChR is implicated in various physiological processes, including inflammation and neuronal signaling.[1][5][9] By modulating the activity of this receptor, this compound has shown potential as a non-sedating anxiolytic.[1][3]

Mechanism of Action

This compound binds to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site.[1] This binding event reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the influx of calcium ions.[1][9] This modulation of α7 nAChR activity is believed to underlie its therapeutic effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an effective bioanalytical method.

PropertyValueReference
Chemical Formula C17H23N3O3[7][8]
Molecular Weight 317.38 g/mol [6][7][8]
Synonyms IW-2143, H-Ile-Trp-OH[6][7][8]
Solubility Soluble in DMSO[6][10]

This compound and the α7 nAChR Signaling Pathway

The α7 nAChR plays a significant role in various intracellular signaling cascades. Its activation leads to an increase in intracellular calcium, which acts as a second messenger to influence several downstream pathways, including the JAK2-STAT3 and PI3K-Akt pathways.[1][5][9] this compound, by negatively modulating this initial calcium influx, can influence these subsequent signaling events.

BNC210_Signaling_Pathway cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening Acetylcholine Acetylcholine (Agonist) Acetylcholine->a7nAChR Binds to orthosteric site BNC210 This compound (Negative Allosteric Modulator) BNC210->a7nAChR Binds to allosteric site JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Neuroprotection) JAK2_STAT3->Cellular_Response PI3K_Akt->Cellular_Response

Figure 1: Simplified signaling pathway of the α7 nAChR and the modulatory effect of this compound.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from human plasma. The method utilizes protein precipitation followed by solid-phase extraction for sample cleanup, and liquid chromatography-tandem mass spectrometry for detection and quantification. This approach is based on established methodologies for the analysis of small molecules and peptides in biological matrices.[11][12][13][14][15] Clinical trial registrations for this compound have indicated that a validated LC/MS method is used for pharmacokinetic assessments.[16]

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., D5-BNC-210)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

  • 96-well collection plates

  • Centrifuge capable of 4°C and >3000 x g

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Sample Preparation Workflow

BNC210_Sample_Prep_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., D5-BNC-210) start->add_is protein_precip Protein Precipitation: Add Acetonitrile (300 µL) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge (10 min, 4°C, >3000 x g) protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe spe_wash Wash Cartridge (e.g., 5% Methanol in Water) spe->spe_wash spe_elute Elute this compound (e.g., Methanol) spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Experimental workflow for the extraction of this compound from plasma samples.

Detailed Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the SIL-IS in DMSO.

    • Prepare working solutions by serial dilution of the stock solution in 50:50 acetonitrile:water.

    • Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.

  • Sample Extraction:

    • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at >3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 500 µL of 5% methanol in water.

    • Elute this compound with 500 µL of methanol into a clean collection plate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography Parameters

ParameterSuggested Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Table 3: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined by direct infusion of the reference standard (e.g., Q1: 318.2 -> Q3: [product ion])
MRM Transition (SIL-IS) To be determined by direct infusion (e.g., Q1: 323.2 -> Q3: [product ion])
Capillary Voltage ~3.5 kV
Source Temperature ~150°C
Desolvation Temperature ~400°C

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][17][18][19] Key validation parameters are summarized in Table 4.

Table 4: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity The range of concentrations over which the assay is accurate and precise.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Consistent and reproducible across different lots of plasma.
Stability Stability of the analyte in plasma under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 5: Example Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
10.0121.05105.0
50.0615.12102.4
200.24519.899.0
500.61050.5101.0
1001.225101.2101.2
2002.440198.599.3
5006.110495.099.0
100012.2001005.0100.5

Table 6: Example Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)CV (%)Accuracy (%)
LLOQ11.088.5108.0
Low QC33.156.2105.0
Mid QC7573.84.598.4
High QC750765.03.8102.0

Conclusion

The LC-MS/MS method described in this application note provides a robust framework for the quantitative determination of this compound in plasma samples. Proper validation of this method in accordance with regulatory standards is essential to ensure the generation of high-quality data for pharmacokinetic and other studies critical to the development of this compound as a therapeutic agent.

References

Troubleshooting & Optimization

BNC-210 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNC-210. The focus is on understanding and investigating potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It binds to an allosteric site on the receptor, rather than the acetylcholine binding site, to inhibit the flow of cations through the ion channel.[4][5]

Q2: Are there any known off-target effects of this compound?

Currently, there is no published data detailing specific off-target (i.e., non-nicotinic) activities of this compound.[4][5] Studies have suggested that this compound is specific for the α7 nAChR, with prior research identifying no significant "off-target" effects that could account for its observed clinical outcomes.[6]

Q3: My experimental results with this compound are inconsistent with its known on-target effects. Could this be due to off-target activity?

While there are no documented off-target effects, unexpected results in your experiments could stem from several factors, including experimental design, cell line variability, or previously uncharacterized interactions. It is crucial to systematically troubleshoot your experiment to rule out other possibilities before concluding an off-target effect.

Q4: What are the reported side effects of this compound in clinical trials? Are they related to off-target effects?

In clinical trials, this compound has been generally well-tolerated.[7] The most commonly reported treatment-emergent adverse events have been mild to moderate and include headache, nausea, fatigue, and transient increases in hepatic enzymes (ALT and AST).[7][8] There is currently no evidence to suggest these are due to off-target binding, and they may be related to the on-target modulation of the α7 nAChR or other systemic effects.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays

If you observe a cellular phenotype that is not readily explained by the negative allosteric modulation of α7 nAChR, follow these steps to investigate potential off-target effects.

Step 1: Confirm On-Target Engagement

  • Action: Titrate this compound in your assay to confirm a dose-response relationship consistent with its known IC50 for α7 nAChR.

  • Rationale: This ensures that the observed effect is occurring at concentrations where this compound is known to engage its primary target.

Step 2: Utilize a Different α7 nAChR Antagonist

  • Action: Treat your cells with a structurally different α7 nAChR antagonist.

  • Rationale: If the unexpected phenotype is replicated with a different antagonist, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it may suggest an off-target interaction.

Step 3: Rescue Experiment with an α7 nAChR Agonist

  • Action: Co-administer a known α7 nAChR agonist with this compound.

  • Rationale: A competitive agonist may be able to overcome the negative allosteric modulation by this compound. If the phenotype is reversed, it points towards an on-target mechanism.

Step 4: Broad-Spectrum Kinase and GPCR Screening

  • Action: If the above steps suggest a potential off-target effect, consider performing a broad-spectrum kinase or G-protein coupled receptor (GPCR) binding assay.

  • Rationale: These fee-for-service assays can screen this compound against a large panel of potential off-targets to identify any unintended molecular interactions.

Guide 2: Addressing Inconsistent In Vivo Efficacy

If this compound is not producing the expected anxiolytic or other behavioral effects in your animal models, consider the following troubleshooting steps.

Step 1: Verify Formulation and Bioavailability

  • Action: Ensure that the formulation of this compound you are using is appropriate for your route of administration and that it has been shown to have good bioavailability. Early clinical trials used an aqueous suspension with solubility-limited absorption and a significant food effect, while a newer tablet formulation has improved bioavailability.[1]

  • Rationale: Poor absorption can lead to sub-therapeutic concentrations at the target site.

Step 2: Measure Plasma and Brain Concentrations

  • Action: Perform pharmacokinetic analysis to determine the concentration of this compound in the plasma and brain tissue of your model organisms at the time of behavioral testing.

  • Rationale: This will confirm that the drug is reaching its site of action at concentrations sufficient to engage α7 nAChR.

Step 3: Evaluate Potential Hormetic Effects

  • Action: Test a wide range of doses, including very low doses.

  • Rationale: Some studies have suggested a potential hormetic (biphasic) dose-response for this compound, where low doses produced anxiolytic effects, but higher doses did not.[4]

Quantitative Data

ParameterValueSpecies/SystemReference
IC50 1.2 to 3 µMHuman cell lines[4][5]

Experimental Protocols

Protocol 1: General Off-Target Kinase Profiling

This is a generalized protocol for assessing the potential interaction of this compound with a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add this compound at a range of concentrations to the assay wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle only).

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Visualizations

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) a7_nAChR α7 nAChR Ion_Channel Ion Channel a7_nAChR->Ion_Channel Contains allosteric_site Allosteric Site allosteric_site->Ion_Channel Inhibits Opening orthosteric_site Orthosteric (ACh) Site BNC210 This compound BNC210->allosteric_site Binds to ACh Acetylcholine (ACh) ACh->orthosteric_site Binds to Cation_Influx Reduced Cation Influx (e.g., Ca²⁺, Na⁺) Ion_Channel->Cation_Influx Leads to Neuronal_Activity Modulation of Neuronal Activity Cation_Influx->Neuronal_Activity Results in

Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.

Off_Target_Investigation_Workflow Start Unexpected Experimental Result Observed Confirm_On_Target Confirm On-Target Engagement (Dose-Response) Start->Confirm_On_Target Different_Antagonist Test with Structurally Different α7 nAChR Antagonist Confirm_On_Target->Different_Antagonist Phenotype_Replicated Phenotype Replicated? Different_Antagonist->Phenotype_Replicated On_Target_Conclusion Likely On-Target Effect Phenotype_Replicated->On_Target_Conclusion  Yes Off_Target_Suspicion Potential Off-Target Effect Phenotype_Replicated->Off_Target_Suspicion  No Broad_Screening Perform Broad-Spectrum Off-Target Screening (e.g., Kinase Panel) Off_Target_Suspicion->Broad_Screening Identify_Off_Target Identify Potential Off-Target(s) Broad_Screening->Identify_Off_Target

Caption: Workflow for investigating potential off-target effects of this compound.

References

Optimizing BNC-210 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of BNC-210 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It binds to a site on the receptor distinct from the acetylcholine binding site and inhibits the ion channel's activity. This modulation reduces the influx of cations, primarily calcium, in response to agonist binding.[1]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: A good starting point for this compound concentration is in the range of its half-maximal inhibitory concentration (IC50). For this compound, the IC50 for inhibiting α7 nAChR currents in human and rat cell lines is between 1.2 µM and 3 µM.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: How can I assess the on-target effect of this compound in my cell line?

A4: To confirm that the observed effects are due to the inhibition of α7 nAChR, you can perform several experiments:

  • Agonist Challenge: Pre-treat your cells with this compound and then stimulate them with a known α7 nAChR agonist (e.g., acetylcholine, nicotine, or PNU-282987).[2][3] A successful on-target effect would be the attenuation of the agonist-induced response (e.g., calcium influx).

  • Control Cell Line: Use a cell line that does not express α7 nAChR as a negative control. This compound should not produce the same effect in these cells.

  • Rescue Experiment: If possible, overexpress a mutant form of the α7 nAChR that is insensitive to this compound. This should reverse the effects of the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cell Death or Poor Viability 1. This compound concentration is too high, leading to cytotoxicity.2. The final DMSO concentration is toxic to the cells.3. The cell line is particularly sensitive to α7 nAChR inhibition.1. Perform a dose-response curve to determine the EC50 and a cytotoxic concentration (e.g., using an MTT or LDH assay). Use concentrations at or below the IC50 for your functional assays.2. Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a vehicle control (media with the same DMSO concentration without this compound).3. Confirm α7 nAChR expression in your cell line. If the effect is on-target, consider using a lower concentration or a shorter incubation time.
Inconsistent or No Effect of this compound 1. This compound concentration is too low.2. Poor solubility or precipitation of this compound in the culture medium.3. The cell line does not express functional α7 nAChR.4. This compound has degraded.1. Increase the concentration of this compound. Refer to the IC50 values (1.2-3 µM) as a starting point.2. Visually inspect for precipitates after diluting the DMSO stock in the medium. Prepare fresh dilutions for each experiment. Consider using a pre-warmed medium for dilution.3. Verify the expression of α7 nAChR in your cell line using techniques like qPCR, Western blot, or immunofluorescence.4. Prepare fresh stock solutions of this compound in DMSO. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Observed Effects are Not Consistent with α7 nAChR Inhibition 1. Off-target effects of this compound.2. The observed phenotype is a downstream effect not directly related to ion flux.1. Test this compound in a control cell line lacking α7 nAChR. Use a structurally different α7 nAChR antagonist to see if it phenocopies the effect.2. Investigate the downstream signaling pathways of α7 nAChR in your cell type. The effect might be on gene expression or other cellular processes that take longer to manifest.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineReceptorAgonistIC50 (µM)Reference
Human Cell Linesα7 nAChRNot Specified1.2 - 3[1]
Rat GH4C1 Cellsα7 nAChRAcetylcholine1.5[6]
Rat GH4C1 Cellsα7 nAChRNicotine1.3[6]
Rat GH4C1 Cellsα7 nAChRCholine2.4[6]
Rat GH4C1 Cellsα7 nAChRPNU-2829871.2[6]
Human Cell Linesα7 nAChRNot Specified1.2 - 3[2][3]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the no-treatment control.

Visualizations

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_effects Cellular Effects receptor Extracellular Domain Transmembrane Domain (Ion Channel) Intracellular Domain channel_opening Ion Channel Opening receptor:f1->channel_opening acetylcholine Acetylcholine (Agonist) acetylcholine->receptor:f0 Binds to orthosteric site bnc210 This compound (NAM) bnc210->receptor:f1 Binds to allosteric site channel_inhibition Ion Channel Inhibition bnc210->channel_inhibition ca_influx Ca²⁺ Influx channel_opening->ca_influx reduced_ca_influx Reduced Ca²⁺ Influx channel_inhibition->reduced_ca_influx

This compound Mechanism of Action

a7_nAChR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7_receptor α7 nAChR ca_ion Ca²⁺ a7_receptor->ca_ion Influx bnc210 This compound bnc210->a7_receptor Inhibits pi3k PI3K ca_ion->pi3k jak2 JAK2 ca_ion->jak2 akt Akt pi3k->akt gene_expression Gene Expression (e.g., anti-apoptotic) akt->gene_expression stat3 STAT3 jak2->stat3 stat3->gene_expression acetylcholine Acetylcholine acetylcholine->a7_receptor Activates

α7 nAChR Downstream Signaling

troubleshooting_workflow start Experiment with this compound unexpected_results Unexpected Results? start->unexpected_results check_concentration Verify this compound Concentration unexpected_results->check_concentration Yes expected_results Expected Results unexpected_results->expected_results No check_dmso Check Final DMSO Concentration check_concentration->check_dmso check_viability Assess Cell Viability (e.g., MTT Assay) check_dmso->check_viability check_expression Confirm α7 nAChR Expression check_viability->check_expression troubleshoot_solubility Investigate Solubility & Stability check_expression->troubleshoot_solubility optimize_protocol Optimize Protocol troubleshoot_solubility->optimize_protocol

Troubleshooting Workflow

References

BNC-210 Vehicle Solution for Animal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BNC-210 in animal studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate smooth and successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound in animal studies.

Issue Potential Cause Troubleshooting Steps
Precipitation or Cloudiness in the Vehicle Solution - Incomplete dissolution of this compound.- Temperature fluctuations affecting solubility.- Incorrect pH of the solution.- Ensure vigorous vortexing and sonication as recommended in the preparation protocol.[1]- Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound.- Verify the pH of the final solution and adjust if necessary, staying within a physiologically tolerable range.
Animal Distress or Adverse Reactions Post-Administration (e.g., lethargy, agitation) - Improper oral gavage technique causing esophageal injury or stress.[2]- High concentration of DMSO or other vehicle components.- The inherent pharmacological effects of the vehicle itself.- Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and risk of injury.[3]- Consider using the lowest effective concentration of potentially harsh solvents like DMSO.[4]- Run a vehicle-only control group to distinguish between effects of the vehicle and this compound.[4]- If adverse effects persist, consider alternative administration routes if appropriate for the experimental design.
High Variability in Behavioral Readouts within Experimental Groups - Inconsistent vehicle preparation between batches.- Variable administration technique among different researchers.- Underlying health differences in animal subjects.- Prepare a single, large batch of the this compound solution for the entire cohort to ensure consistency.[4]- Standardize the administration protocol and ensure all researchers adhere to the same procedure.[4]- Acclimatize animals properly before the experiment and monitor their health closely throughout the study.[4]
Lack of Expected Anxiolytic Effect - Inadequate dosage of this compound.- Insufficient time between administration and behavioral testing.- Habituation of animals to the testing environment, reducing baseline anxiety.- Perform a dose-response study to determine the optimal effective dose for the specific animal model and strain.- Ensure the timing of behavioral testing aligns with the known pharmacokinetic profile of this compound to coincide with peak plasma concentrations.- For some tests like the Elevated Plus Maze, avoid pre-handling the animals to maintain a higher baseline anxiety level.[5]
Difficulty in Administering the Full Dose via Oral Gavage - Animal resistance.- Incorrect volume for the animal's weight.- Ensure animals are properly restrained to minimize movement.- Calculate the administration volume accurately based on the most recent body weight of each animal.- If reflux or incomplete dosing occurs, make a note for that animal's data and consider excluding it from the analysis if the dose loss is significant.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle solution for this compound in rodent studies?

A1: Two vehicle formulations have been reported for in vivo studies with this compound. One is an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80.[6] Another reported formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] The choice of vehicle may depend on the required concentration and the specific experimental protocol.

Q2: What is the mechanism of action of this compound?

A2: this compound is a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[7][8][9] It does not directly compete with acetylcholine for the binding site but instead binds to an allosteric site on the receptor, which in turn inhibits the receptor's response to agonists.[7][10]

Q3: Is this compound sedating at anxiolytic doses?

A3: Preclinical studies in rodents have shown that this compound exhibits anxiolytic-like effects without causing sedation, memory impairment, or motor impairment, which are common side effects of other anxiolytic drugs like benzodiazepines.[11][12]

Q4: What is the oral bioavailability of this compound in rats?

A4: The oral bioavailability of this compound in rats has been reported to be approximately 69.4%.[13]

Q5: How should this compound be stored?

A5: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[1] When dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1][14]

Quantitative Data Summary

Parameter Value Species Reference
Oral Bioavailability 69.4%Rat[9][13]
Elimination Half-life 6.2 hoursRat[9][13]
Protein Binding 70-88%-[9][13]
IC50 (α7 nAChR) 1.2 to 3 µMHuman and Rat cell lines[7][10][15]
Solubility in DMSO 63 mg/mL (198.5 mM)-[14]
125 mg/mL (393.85 mM)-[1]

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][16] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[16]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.[8][16]

  • Administration: Administer this compound or the vehicle control via oral gavage at the predetermined time before testing.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the enclosed arms.[6]

    • Allow the animal to explore the maze freely for a 5-10 minute session.[6][8]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[8][16]

Protocol 2: Light-Dark Box Test

This test is also used to assess anxiety-like behavior and is based on the conflict between the innate exploratory behavior of rodents and their aversion to brightly lit areas.[17][18][19]

Methodology:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.[17][18]

  • Acclimation: House the animals in the testing room for at least 30 minutes prior to the test.[20]

  • Administration: Administer this compound or the vehicle control at the appropriate time before testing.

  • Procedure:

    • Place the mouse in the center of the light compartment.[20]

    • Allow the animal to freely explore the apparatus for a 10-minute session.[17]

    • Record the animal's behavior using a video tracking system.

  • Data Analysis:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Anxiolytic compounds are expected to increase the time spent in the light compartment.[21]

  • Cleaning: Clean the apparatus with 70% ethanol between trials.

Protocol 3: Contextual Fear Conditioning

This paradigm is used to assess associative fear learning and memory.[1][10][15]

Methodology:

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a system for providing auditory cues.

  • Training (Day 1):

    • Place the animal in the conditioning chamber.

    • After a habituation period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), typically a mild foot shock.[11]

    • Repeat the CS-US pairing for a set number of trials.

  • Contextual Fear Testing (Day 2):

    • Place the animal back into the same conditioning chamber (the context) without presenting the tone or the shock.[11]

    • Record the animal's freezing behavior for a defined period. Freezing is a species-typical fear response.

  • Data Analysis:

    • The percentage of time the animal spends freezing is used as a measure of fear memory associated with the context.

    • Anxiolytic compounds administered before testing are expected to reduce the freezing response.

Visualizations

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Molecules cluster_effect Cellular Response receptor α7 nAChR Allosteric Site Orthosteric Site Ion_Channel Ion Channel receptor->Ion_Channel Activates ACh Acetylcholine (ACh) ACh->receptor Binds to Orthosteric Site BNC210 This compound BNC210->receptor Binds to Allosteric Site BNC210->Ion_Channel Inhibits (Negative Allosteric Modulation) Reduced_Cation_Influx Reduced Cation Influx (e.g., Ca²⁺, Na⁺) Ion_Channel->Reduced_Cation_Influx Leads to Neuronal_Activity Decreased Neuronal Excitability Reduced_Cation_Influx->Neuronal_Activity Results in

Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.

Experimental_Workflow_Anxiety_Study cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis A1 Animal Acclimation A3 Randomization into Treatment Groups A1->A3 A2 This compound Vehicle Solution Preparation A2->A3 B1 Oral Gavage of this compound or Vehicle Control A3->B1 C1 Elevated Plus Maze B1->C1 C2 Light-Dark Box B1->C2 C3 Contextual Fear Conditioning B1->C3 D1 Video Tracking and Behavioral Scoring C1->D1 C2->D1 C3->D1 D2 Statistical Analysis D1->D2 D3 Interpretation of Results D2->D3

Caption: General experimental workflow for assessing the anxiolytic effects of this compound in rodents.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Solution Is the this compound solution clear and properly prepared? Start->Check_Solution Check_Animals Are the animals healthy and handled consistently? Start->Check_Animals Check_Protocol Is the behavioral protocol being followed correctly? Start->Check_Protocol Check_Solution->Check_Animals Yes Remake_Solution Action: Remake solution, ensure proper dissolution. Check_Solution->Remake_Solution No Check_Animals->Check_Protocol Yes Review_Handling Action: Review animal handling and administration techniques. Check_Animals->Review_Handling No Standardize_Protocol Action: Standardize protocol, check equipment and environment. Check_Protocol->Standardize_Protocol No Consult_Literature Consult literature for similar issues and potential solutions. Check_Protocol->Consult_Literature Yes

Caption: A logical workflow for troubleshooting unexpected results in this compound animal studies.

References

BNC-210 Preclinical Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of BNC-210 in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational new drug that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This means it binds to a site on the receptor different from the acetylcholine binding site and reduces the receptor's activity.[1] It is being developed for the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and agitation.[1][3]

Q2: What are the main challenges in delivering this compound in preclinical studies?

A2: Early formulations of this compound, particularly aqueous suspensions, have demonstrated solubility-limited absorption.[4][5] This can lead to variability in exposure and a significant food effect, where the presence of food in the stomach can alter the drug's absorption.[4][6] To address these challenges, a dispersible tablet formulation with improved bioavailability has been developed for clinical trials.[4][7]

Q3: What are the recommended administration routes for this compound in preclinical models?

A3: Oral administration (e.g., via gavage) is a common route for this compound in preclinical studies, reflecting its intended clinical use.[8][9][10] Subcutaneous injection is another potential route, particularly when bypassing first-pass metabolism or achieving more controlled exposure is desired.

Troubleshooting Guides

Oral Gavage Administration

Q1: I'm observing high variability in the plasma concentrations of this compound after oral gavage in mice. What could be the cause?

A1: High variability can stem from several factors related to the suspension formulation and gavage technique. Inconsistent suspension homogeneity is a primary suspect. Ensure the suspension is continuously and vigorously mixed immediately before and during dosing to prevent the compound from settling. Additionally, improper gavage technique, such as incorrect placement of the gavage needle, can lead to inaccurate dosing or stress in the animal, affecting absorption.

Q2: My this compound suspension is clogging the gavage needle. How can I prevent this?

A2: Clogging is often due to the particle size of the compound or an inhomogeneous suspension. Ensure that the this compound is appropriately micronized. Before each administration, thoroughly vortex or sonicate the suspension to ensure it is uniformly dispersed. If clogging persists, consider using a slightly larger gauge gavage needle, ensuring it is still appropriate for the size of the animal to avoid injury.

Q3: The animals are showing signs of distress during and after oral gavage. What should I do?

A3: Distress during gavage can indicate improper technique. Ensure the animal is properly restrained to prevent movement and injury. The gavage needle should be inserted gently and without force. If resistance is met, the needle should be withdrawn and reinserted. Administer the formulation slowly to prevent regurgitation and aspiration. Post-gavage distress could be a sign of esophageal irritation or accidental administration into the trachea. Monitor the animals closely after the procedure.

Subcutaneous Injection

Q1: I'm seeing irritation or inflammation at the injection site after subcutaneous administration of this compound. What could be the cause?

A1: Local irritation can be caused by the formulation's vehicle, pH, or osmolality. If using a vehicle containing co-solvents like DMSO, ensure the final concentration is low enough to be well-tolerated. The pH of the formulation should be close to physiological pH (7.2-7.4). Ensure the injection volume is appropriate for the size of the animal; large volumes can cause discomfort and leakage.

Q2: The this compound formulation is precipitating upon injection. How can I improve its stability?

A2: Precipitation can occur if the drug is not sufficiently soluble in the vehicle. For poorly soluble compounds like this compound, using a vehicle with solubilizing agents such as cyclodextrins or formulating it as a lipid-based nanoparticle suspension can improve solubility and prevent precipitation at the injection site.

Quantitative Data

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueReference
Bioavailability~69-70%[8][11]
Half-life (t½)6.2 hours[11]
Time to Maximum Concentration (Tmax)60 minutes[11]
Plasma Protein Binding77.42%[11]

Table 2: Preclinical Oral Suspension Formulation for this compound in Rats

ComponentConcentrationPurposeReference
Hydroxypropylmethyl cellulose (B213188) (HPMC)0.5% w/vSuspending agent[8]
Benzyl (B1604629) alcohol0.5% v/vPreservative[8]
Tween 800.4% v/vSurfactant/Wetting agent[8]
VehicleAqueous---[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Suspension in Mice

Materials:

  • This compound powder

  • Vehicle components: Hydroxypropylmethyl cellulose (HPMC), Benzyl alcohol, Tween 80, sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders and beakers

  • pH meter

  • Oral gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% w/v HPMC solution in sterile water.

    • Add 0.5% v/v benzyl alcohol and 0.4% v/v Tween 80 to the HPMC solution.

    • Stir the mixture until all components are fully dissolved and the solution is clear.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.

    • Continuously stir the suspension using a magnetic stirrer throughout the dosing procedure to maintain homogeneity.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).

    • Gently restrain the mouse, ensuring the head, neck, and back are in a straight line.

    • Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) and mark it.

    • Insert the gavage needle gently into the esophagus to the pre-marked depth. Do not force the needle.

    • Administer the suspension slowly and steadily.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Subcutaneous Injection of this compound Formulation in Mice

Materials:

  • This compound powder

  • Appropriate vehicle (e.g., saline, PBS, or a specialized vehicle for poorly soluble compounds)

  • Solubilizing agents if required (e.g., cyclodextrins)

  • Vortex mixer and sonicator

  • Analytical balance

  • Sterile vials

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Formulation Preparation:

    • Prepare the chosen vehicle under sterile conditions.

    • Accurately weigh the this compound powder.

    • Dissolve or suspend the this compound in the vehicle to the desired concentration. Use a vortex mixer and/or sonicator to ensure complete dissolution or a uniform suspension.

    • If using a suspension, ensure it is well-mixed immediately before drawing it into the syringe.

  • Animal Dosing:

    • Weigh the mouse to determine the correct injection volume.

    • Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the spine.

    • Aspirate slightly to ensure a blood vessel has not been entered.

    • Inject the formulation slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

    • Return the mouse to its cage and monitor for any adverse reactions at the injection site.

Visualizations

BNC_210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) (Agonist) Receptor α7 nAChR ACh->Receptor Binds to orthosteric site BNC210 This compound (Negative Allosteric Modulator) BNC210->Receptor Binds to allosteric site Ca_Influx Reduced Ca²⁺ Influx Receptor->Ca_Influx Inhibits channel opening PI3K_Akt Modulation of PI3K/Akt Pathway Ca_Influx->PI3K_Akt JAK2_STAT3 Modulation of JAK2/STAT3 Pathway Ca_Influx->JAK2_STAT3 Neuronal_Activity Altered Neuronal Excitability Ca_Influx->Neuronal_Activity Anxiolytic_Effect Anxiolytic Effects PI3K_Akt->Anxiolytic_Effect JAK2_STAT3->Anxiolytic_Effect Neuronal_Activity->Anxiolytic_Effect

Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.

Oral_Gavage_Workflow start Start prep_vehicle Prepare Vehicle (e.g., 0.5% HPMC with surfactants) start->prep_vehicle prep_suspension Prepare this compound Suspension (Levigate and mix) prep_vehicle->prep_suspension weigh_animal Weigh Animal prep_suspension->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose restrain_animal Properly Restrain Animal calculate_dose->restrain_animal insert_needle Gently Insert Gavage Needle restrain_animal->insert_needle administer_dose Administer Dose Slowly insert_needle->administer_dose withdraw_needle Withdraw Needle administer_dose->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end

Caption: Experimental workflow for oral gavage administration of this compound.

Troubleshooting_Logic cluster_variability High Variability cluster_clogging Needle Clogging cluster_distress Animal Distress issue Issue Encountered (e.g., High Variability, Clogging, Animal Distress) check_homogeneity Check Suspension Homogeneity issue->check_homogeneity Variability check_particle_size Verify Particle Size issue->check_particle_size Clogging review_restraint Review Restraint Method issue->review_restraint Distress check_technique Review Gavage Technique check_homogeneity->check_technique check_mixing Ensure Thorough Mixing check_particle_size->check_mixing consider_needle_size Consider Larger Gauge Needle check_mixing->consider_needle_size check_insertion Ensure Gentle Insertion review_restraint->check_insertion check_volume_rate Check Volume and Rate check_insertion->check_volume_rate

References

BNC-210 Technical Support Center: Navigating Dose-Response Curve Complexities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BNC-210 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential dose-response curve issues that may be encountered during experimentation with this compound. Here you will find frequently asked questions and troubleshooting guides to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a negative allosteric modulator (NAM) of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5] It does not compete with the natural ligand, acetylcholine, but binds to a different site on the receptor to inhibit its function.[1][2] This modulation of the cholinergic system is believed to be the basis for its anxiolytic effects.[2][6]

Q2: Have non-linear or unusual dose-response curves been reported for this compound?

A2: Yes, some clinical and preclinical observations suggest a complex dose-response relationship for this compound. In a Phase 2a study in patients with Generalized Anxiety Disorder (GAD), a low dose of this compound showed a significant reduction in amygdala reactivity to fearful faces, while a high dose did not show a significant effect compared to placebo, suggesting a potential U-shaped dose-response curve.[7] However, a preclinical study in animal models of anxiety reported a plateau of effect at the highest doses, rather than a U-shaped or bell-shaped response.[8] Furthermore, a Phase 2 study for Social Anxiety Disorder (SAD) found that both 225 mg and 675 mg doses produced therapeutic responses of a similar magnitude.[4]

Q3: What is the clinical status of this compound?

A3: this compound is currently in Phase 3 clinical trials for the acute treatment of Social Anxiety Disorder (SAD).[3][9] It has also been investigated in Phase 2 trials for Post-Traumatic Stress Disorder (PTSD) and Generalized Anxiety Disorder (GAD).[2][10][11] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound for the treatment of SAD and PTSD.[3][4]

Troubleshooting Guide for Unexpected Dose-Response Curves

Issue: My in-vitro/in-vivo assay is showing a non-linear or U-shaped dose-response curve for this compound.

This guide provides a systematic approach to troubleshooting unexpected dose-response relationships with this compound.

Step 1: Experimental Setup and Protocol Verification

A critical first step is to rule out any experimental artifacts.

  • Pipetting and Dilution Accuracy: Inaccurate serial dilutions are a common source of error that can distort dose-response curves. Verify the calibration of your pipettes and review your dilution protocol.

  • Compound Solubility: Visually inspect your this compound dilutions for any signs of precipitation, especially at higher concentrations. Poor solubility can lead to a decrease in the effective concentration and a plateau or decline in the dose-response curve. Consider the vehicle used for dissolution. This compound has been formulated in an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80 for in-vivo studies.[8]

  • Assay-Specific Controls: Ensure all positive and negative controls are behaving as expected. This helps to confirm the validity of the assay itself.

  • Data Analysis Review: Double-check that the data normalization and the curve-fitting model used are appropriate for your assay. For dose-response analysis, non-linear regression models are typically employed.[8][12]

Logical Troubleshooting Workflow

G A Start: Unexpected Dose-Response Curve B Verify Experimental Protocol (Pipetting, Dilutions, Solubility) A->B C Review Assay Controls (Positive & Negative) B->C D Check Data Analysis (Normalization, Curve Fitting) C->D E Are experimental parameters correct? D->E F Repeat Experiment to Confirm Reproducibility E->F Yes L Re-evaluate Experimental Design E->L No G Is the curve reproducible? F->G G->F No H Consider Biological Complexity G->H Yes I Investigate Off-Target Effects (if applicable) H->I J Consult Literature for Similar Findings I->J K Contact Technical Support J->K M End: Formulate Hypothesis K->M L->A

Caption: A flowchart for troubleshooting non-linear dose-response curves.

Step 2: Consider the Biological Complexity of this compound's Mechanism

If experimental error is ruled out, the observed dose-response curve may be a true reflection of the biological activity of this compound.

  • Allosteric Modulation: As a negative allosteric modulator, the inhibitory effect of this compound may be dependent on the concentration of the endogenous agonist (acetylcholine). The inhibitory effects of this compound have been shown to be independent of the acetylcholine concentration in in-vitro studies, which is characteristic of allosteric modulation.[1]

  • Receptor Subtypes and Off-Target Effects: While this compound is described as selective for the α7 nAChR, it is important to consider potential interactions with other receptor subtypes or off-target effects at higher concentrations, which could contribute to a complex dose-response relationship.[13]

  • Cellular and Systemic Responses: The in-vivo response to this compound is a result of complex interactions within and between different neuronal circuits. It is plausible that at different concentrations, this compound may engage different pathways, leading to a non-linear dose-response.

Data Presentation

Table 1: Summary of this compound In-Vitro Activity
Assay TypeCell LineLigandIC50 (µM)Reference
Manual Patch-Clamp ElectrophysiologyGH4C1 cells expressing rat α7 nAChRAcetylcholine, Nicotine, Choline, PNU-2829871.2 - 3[1]
Current InhibitionHuman cell lines expressing α7 nAChRNot Specified1.2 - 3[2]
Table 2: Summary of Selected this compound Clinical Trial Dosing and Outcomes
Study PhaseConditionDosesKey FindingReference
Phase 2aGeneralized Anxiety Disorder300 mg (low dose), 2000 mg (high dose)Low dose significantly reduced amygdala reactivity; high dose did not.[7]
Phase 2 (PREVAIL)Social Anxiety Disorder225 mg, 675 mgBoth doses resulted in therapeutic responses of similar magnitude.[4][14]
Phase 3 (AFFIRM-1)Social Anxiety Disorder225 mgOngoing trial to evaluate efficacy.[3][9][15]
Phase 2b (ATTUNE)Post-Traumatic Stress Disorder900 mg twice dailyStudy completed.[11]

Experimental Protocols

Protocol 1: In-Vitro Patch-Clamp Electrophysiology for α7 nAChR Inhibition

This protocol is a generalized procedure based on published methodologies.[1]

  • Cell Culture: Culture a suitable cell line (e.g., GH4C1) stably expressing the rat or human α7 nAChR.

  • Electrophysiology Setup: Use a standard patch-clamp rig with appropriate amplifiers and data acquisition software.

  • Solution Preparation:

    • Prepare an external solution containing a physiological salt solution.

    • Prepare an internal solution for the patch pipette.

    • Prepare stock solutions of this compound and the α7 nAChR agonist (e.g., acetylcholine).

  • Recording:

    • Obtain whole-cell recordings from single cells.

    • Apply the agonist at a concentration that elicits a consistent current (e.g., EC80).

    • After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound.

    • Include washout steps between applications.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable non-linear regression model to determine the IC50.[8]

This compound Mechanism of Action: Signaling Pathway

G cluster_receptor α7 Nicotinic Acetylcholine Receptor ACh Acetylcholine (Agonist) Receptor α7 nAChR (Ligand-gated ion channel) ACh->Receptor Binds to orthosteric site BNC210 This compound (NAM) BNC210->Receptor Binds to allosteric site Ion_Flow Cation Influx (Na+, Ca2+) Receptor->Ion_Flow Opens channel Cellular_Response Neuronal Depolarization & Downstream Signaling Ion_Flow->Cellular_Response Initiates

Caption: this compound as a negative allosteric modulator of the α7 nAChR.

Protocol 2: Rodent Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol is a generalized procedure based on published methodologies.[1]

  • Apparatus: Use a standard elevated plus maze apparatus with two open and two closed arms.

  • Animals: Use adult male rats or mice. Acclimatize the animals to the housing facility before testing.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound orally (p.o.) at various doses (e.g., 0.1, 1, 5, 30 mg/kg) at a specified time before testing (e.g., 60 minutes).

    • Include a vehicle control group.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total number of arm entries (as a measure of general activity).

    • Compare the results between the this compound treated groups and the vehicle control group using appropriate statistical tests.

Experimental Workflow for a Clinical Trial in Social Anxiety Disorder

G cluster_screening Screening & Enrollment cluster_treatment Treatment & Challenge cluster_assessment Assessment Screening Screening Visit (Confirm Eligibility) Randomization Randomization (1:1:1) Screening->Randomization Dose_BNC210_A Single Dose: 225 mg this compound Randomization->Dose_BNC210_A Dose_BNC210_B Single Dose: 675 mg this compound Randomization->Dose_BNC210_B Dose_Placebo Single Dose: Placebo Randomization->Dose_Placebo Challenge Public Speaking Challenge (~1 hour post-dose) Dose_BNC210_A->Challenge Dose_BNC210_B->Challenge Dose_Placebo->Challenge SUDS Measure Anxiety (SUDS, STAI) Challenge->SUDS FollowUp Safety Follow-up (~1 week later) SUDS->FollowUp

Caption: A simplified workflow for a Phase 2 clinical trial of this compound in SAD.

References

Technical Support Center: BNC-210 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNC-210 in vitro. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for in vitro studies. This compound is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media. DMSO effectively dissolves this compound, allowing for the preparation of high-concentration stock solutions.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] The tolerance to DMSO can vary significantly between different cell lines and the duration of the experiment. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cell line.

Q3: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is happening and how can I prevent it?

A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate. To prevent this, refer to the detailed troubleshooting guide and experimental protocols below.

Q4: My this compound-containing media looks fine initially, but I see a precipitate after incubation. What could be the cause?

A4: Delayed precipitation can be due to several factors, including temperature fluctuations, evaporation of the media in the incubator leading to increased compound concentration, or changes in media pH due to cellular metabolism. Ensure your incubator has stable temperature and humidity control. For long-term experiments, consider using sealed plates or changing the media more frequently.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation issues in your in vitro experiments.

G start Start: this compound Precipitation Observed check_stock Is the this compound stock solution clear and fully dissolved in DMSO? start->check_stock dissolve_stock Action: Ensure complete dissolution of stock. Consider gentle warming (to 37°C) or brief sonication. check_stock->dissolve_stock No check_dilution How are you diluting the stock solution into the media? check_stock->check_dilution Yes dissolve_stock->check_stock direct_dilution Directly into large volume of media check_dilution->direct_dilution Direct Dilution check_concentration Is the final concentration of this compound too high? check_dilution->check_concentration Optimized Method optimized_dilution Optimized Dilution Protocol (See Protocol 1) direct_dilution->optimized_dilution optimized_dilution->check_concentration lower_concentration Action: Lower the final working concentration of this compound. check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration optimal? check_concentration->check_dmso No lower_concentration->check_dmso adjust_dmso Action: Adjust final DMSO to be as high as tolerable (e.g., 0.1-0.5%) without causing cytotoxicity. check_dmso->adjust_dmso No end End: Clear Solution, Proceed with Experiment check_dmso->end Yes adjust_dmso->end alternative_methods Consider Alternative Solubilization Methods (See Protocol 2: Cyclodextrins) end->alternative_methods If precipitation persists

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using DMSO

This protocol details the recommended procedure for dissolving this compound in DMSO and preparing a working solution in cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath. Visually inspect to ensure no particulates are present.

    • For electrophysiology experiments, this compound has been successfully dissolved in DMSO to a final concentration of 0.1%.[2]

  • Perform Serial Dilution (Recommended):

    • Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step.

    • Add a small volume of the DMSO stock to a larger volume of pre-warmed (37°C) complete cell culture medium.

    • Crucially, add the DMSO stock drop-wise to the vortexing or swirling medium. This rapid mixing is key to preventing localized high concentrations of this compound that can cause precipitation.

  • Prepare Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final this compound concentration.

    • Ensure the final DMSO concentration remains at a non-toxic level for your cells (ideally ≤ 0.1%).

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Media BNC210_powder This compound Powder Vortex Vortex/Sonicate BNC210_powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock High-Concentration Stock Solution (10-100 mM) Vortex->Stock Vortex_Media Vortexing Media Stock->Vortex_Media Add drop-wise Media Pre-warmed (37°C) Culture Medium Media->Vortex_Media Working_Solution Final Working Solution (≤ 0.1% DMSO) Vortex_Media->Working_Solution

Caption: Experimental workflow for preparing this compound working solutions.

Protocol 2: Using Cyclodextrins to Enhance this compound Solubility

If precipitation persists, especially in low-serum or serum-free media, cyclodextrins can be used as solubilizing agents. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications.

Procedure:

  • Prepare a Cyclodextrin (B1172386) Solution:

    • Prepare a stock solution of HP-β-CD in your basal cell culture medium (e.g., 10-20% w/v). Sterile filter the solution.

  • Complexation of this compound with Cyclodextrin:

    • Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.

    • In a sterile tube, add the this compound DMSO stock to the HP-β-CD solution.

    • Incubate the mixture, often with agitation (e.g., on a shaker at room temperature or 37°C) for a period ranging from 1 to 24 hours to allow for the formation of inclusion complexes.

  • Preparation of Final Working Solution:

    • Dilute the this compound/cyclodextrin complex solution into your complete, pre-warmed cell culture medium to achieve the final desired this compound concentration.

  • Important Considerations:

    • The optimal ratio of this compound to cyclodextrin needs to be determined empirically.

    • Always include a vehicle control with the same final concentration of HP-β-CD to account for any effects of the cyclodextrin itself on your cells.

Quantitative Data Summary

ParameterValueSource
In Vitro Formulation Dissolved in DMSO (0.1% final concentration) and diluted in extracellular solution for electrophysiology experiments.[2]
In Vivo Formulation 1 Aqueous vehicle: 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, 0.4% v/v Tween 80.Neurofit
In Vivo Formulation 2 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (4 mg/mL, 12.6 mM).TargetMol
Solubility in DMSO 125 mg/mL (393.85 mM)TargetMol
IC50 (α7 nAChR) 1.2 to 3 µM[2][3]

This compound Mechanism of Action and Signaling Pathway

This compound is a negative allosteric modulator (NAM) of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[2][4][5] This means it binds to a site on the receptor that is different from the acetylcholine binding site. This binding does not activate the receptor but instead reduces the probability of the ion channel opening in response to an agonist like acetylcholine. The α7-nAChR is a ligand-gated ion channel that is highly permeable to calcium (Ca²+).

Activation of the α7-nAChR leads to an influx of Ca²+, which in turn triggers several downstream signaling cascades, including the JAK2-STAT3 and PI3K/Akt pathways.[6][7] These pathways are involved in processes such as inflammation and apoptosis. As a negative allosteric modulator, this compound reduces the activation of these downstream pathways by limiting the initial Ca²+ influx through the α7-nAChR.

G cluster_receptor Cell Membrane a7nAChR α7-nAChR (Ion Channel) Calcium Ca²+ Influx a7nAChR->Calcium Opens Channel Acetylcholine Acetylcholine (Agonist) Acetylcholine->a7nAChR Binds & Activates BNC210 This compound (NAM) BNC210->a7nAChR Binds & Modulates BNC210->Calcium Inhibits JAK2_STAT3 JAK2-STAT3 Pathway Calcium->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Calcium->PI3K_Akt Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects PI3K_Akt->Anti_apoptotic

Caption: this compound's mechanism as a negative allosteric modulator of the α7-nAChR.

References

BNC-210 Technical Support Center: Ensuring Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and use of BNC-210 to ensure the stability and integrity of the compound throughout long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For short-term storage (days to weeks), it can be kept in a dry and dark environment at 0-4°C.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can remain stable for up to a year.[2] For shorter periods (up to one month), storage at -20°C is also acceptable.[1]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at a concentration of up to 125 mg/mL (393.85 mM); sonication is recommended to aid dissolution.[2] For in vivo studies, a formulation in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 4 mg/mL.[2]

Q4: Are there any known incompatibilities of this compound with common experimental buffers?

A4: While specific data on incompatibilities with all common buffers is not available, it is crucial to perform small-scale pilot experiments to assess the stability of this compound in your specific experimental buffer system, especially for long-term incubations. Monitor for any precipitation or changes in activity.

Q5: What are the different formulations of this compound that have been used in studies?

A5: Initial clinical trials used an aqueous suspension of this compound.[3][4][5] More recently, a dispersible tablet formulation with improved bioavailability has been developed and is being used in Phase 2 and 3 clinical trials.[3][4][5] For in vivo preclinical studies, a common formulation is an aqueous vehicle containing 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results Inconsistent compound stability due to improper storage or handling.Ensure this compound powder is stored at -20°C and stock solutions are aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles.
Degradation of this compound in the experimental medium.Prepare fresh dilutions from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the compound at regular intervals if stability in the medium is a concern.
Precipitation of the compound in aqueous solution Low aqueous solubility of this compound.Use a co-solvent such as DMSO for the initial stock solution. For aqueous working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Sonication may aid in keeping the compound in solution.
Loss of compound activity over time in an experiment Possible degradation of this compound under specific experimental conditions (e.g., pH, temperature, light exposure).Conduct a stability study of this compound under your specific experimental conditions. This can be done by preparing the compound in your experimental buffer and measuring its concentration or activity at different time points. Protect solutions from light where possible.

Data Presentation

Table 1: Summary of this compound Storage and Stability

Form Storage Temperature Duration Reference
Powder-20°CUp to 3 years[1][2]
In Solvent (DMSO)-80°CUp to 1 year[2]
In Solvent (DMSO)-20°CUp to 1 month[1]

Experimental Protocols

Preparation of this compound Stock Solution

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 125 mg/mL).[1][2]

  • Vortex and/or sonicate the solution to ensure complete dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term use.[2]

Visualizations

This compound Signaling Pathway

This compound is a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[7] Upon binding of an agonist like acetylcholine, the α7-nAChR, a ligand-gated ion channel, opens to allow the influx of cations such as Ca2+. This influx can trigger various downstream signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways, which are involved in anti-inflammatory and anti-apoptotic effects.[8][9] this compound binds to an allosteric site on the receptor, modulating its activity and thereby reducing the ion flow and subsequent downstream signaling.

BNC210_Signaling_Pathway This compound Mechanism of Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7-nAChR) cluster_downstream Downstream Signaling Agonist (e.g., Acetylcholine) Agonist (e.g., Acetylcholine) α7-nAChR α7-nAChR (Ligand-gated ion channel) Agonist (e.g., Acetylcholine)->α7-nAChR Binds to orthosteric site This compound This compound This compound->α7-nAChR Binds to allosteric site Ca2+ Influx Ca2+ Influx α7-nAChR->Ca2+ Influx Activates JAK2-STAT3 Pathway JAK2-STAT3 Pathway Ca2+ Influx->JAK2-STAT3 Pathway PI3K-Akt Pathway PI3K-Akt Pathway Ca2+ Influx->PI3K-Akt Pathway Cellular Response Anti-inflammatory & Anti-apoptotic Effects JAK2-STAT3 Pathway->Cellular Response PI3K-Akt Pathway->Cellular Response

Caption: this compound negatively modulates the α7-nAChR, impacting downstream signaling.

Experimental Workflow for this compound Handling

This workflow outlines the key steps for handling this compound in a typical in vitro experiment to ensure consistency and minimize the risk of compound degradation.

BNC210_Experimental_Workflow This compound Experimental Workflow Compound Receipt Compound Receipt Long-term Storage (Powder) Long-term Storage (Powder at -20°C) Compound Receipt->Long-term Storage (Powder) Stock Solution Preparation Stock Solution Preparation (in DMSO) Long-term Storage (Powder)->Stock Solution Preparation Stock Solution Storage Stock Solution Storage (Aliquots at -80°C) Stock Solution Preparation->Stock Solution Storage Working Solution Preparation Working Solution Preparation Stock Solution Storage->Working Solution Preparation In Vitro Experiment In Vitro Experiment Working Solution Preparation->In Vitro Experiment Data Analysis Data Analysis In Vitro Experiment->Data Analysis

Caption: Recommended workflow for handling this compound from receipt to experimental use.

References

Refining BNC-210 administration protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for the administration and use of BNC-210 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] It does not compete with the natural ligand, acetylcholine, at its binding site. Instead, it binds to a different, allosteric site on the receptor, which in turn modulates the receptor's activity.[1][5] This modulation results in an inhibition of the ion flow through the receptor channel.[1]

Q2: What are the key differences between the liquid suspension and solid tablet formulations of this compound?

A2: Initially, this compound was developed as a liquid suspension for clinical trials.[6][7] However, this formulation showed variable absorption and a significant "food effect," meaning its absorption was dependent on food intake.[6][7][8] To overcome these limitations, a solid dose tablet formulation was developed.[3][8] The tablet formulation demonstrates improved bioavailability and more rapid absorption, making it more suitable for acute administration.[3][8]

Q3: What are the reported pharmacokinetic properties of this compound in preclinical models?

A3: In rats, this compound has an oral bioavailability of approximately 69.4% and a half-life of about 6.2 hours.[4] Plasma protein binding is reported to be in the range of 70-88%.[4]

Q4: Has this compound shown efficacy in preclinical anxiety models?

A4: Yes, preclinical studies in rodent models have demonstrated that this compound has anxiolytic effects comparable to diazepam.[5] It has shown efficacy in models such as the mouse light-dark box and the rat elevated plus maze.[9] Notably, these studies suggest that this compound does not produce the sedative, memory, or motor impairment side effects commonly associated with benzodiazepines.[2][5]

Troubleshooting Guides

Issue: High variability in in vivo experimental results.

  • Possible Cause 1: Formulation Inconsistency.

    • Troubleshooting Step: Ensure the liquid suspension is homogenous before each administration. If preparing the suspension in-house, strictly follow the protocol to ensure consistent particle size and distribution. For the solid tablet formulation, ensure complete dissolution or suspension if adapted for animal studies.

  • Possible Cause 2: Food Effect (with liquid suspension).

    • Troubleshooting Step: The absorption of the liquid suspension of this compound can be influenced by food.[6][7][8] To minimize variability, standardize the feeding schedule of experimental animals. It is recommended to administer the compound in a fasted state or at a consistent time relative to feeding. The solid tablet formulation was developed to mitigate this issue.[3][8]

  • Possible Cause 3: Animal Handling Stress.

    • Troubleshooting Step: Stress from handling can impact behavioral assays. Acclimate animals to the experimental procedures and handling to reduce baseline anxiety.

Issue: Inconsistent results in in vitro electrophysiology experiments.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: this compound is typically dissolved in DMSO for in vitro assays.[1] Ensure the final concentration of DMSO in the extracellular solution is low (e.g., 0.1%) to prevent precipitation and solvent effects.[1] Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Receptor Desensitization.

    • Troubleshooting Step: Prolonged exposure to agonists can cause receptor desensitization. Ensure adequate washout times between agonist applications to allow the receptors to return to their resting state. The provided protocols suggest washout intervals of 20 to 120 seconds.[1]

  • Possible Cause 3: Cell Line Instability.

    • Troubleshooting Step: Use stably transfected cell lines expressing the target receptor (e.g., GH4C1 cells expressing rat or human α7 nAChR) and maintain consistent cell culture conditions.[1] Regularly verify receptor expression levels.

Data Presentation

Table 1: Preclinical Dosing for this compound in Rodent Models

Animal ModelSpeciesDosing RangeRoute of AdministrationReference
Elevated Plus MazeRat0.1 - 30 mg/kgOral (p.o.)[5]
Marble BuryingMouse10 mg/kgOral (p.o.)[10]
Contextual Fear ConditioningMouse/RatNot specifiedOral (p.o.)[1]

Table 2: this compound In Vitro Electrophysiology Parameters

ParameterValueCell LineLigands TestedReference
IC501.2 - 3 µMGH4C1 (rat & human α7 nAChR)Acetylcholine, Nicotine, Choline, PNU-282987[5][11]
DMSO Concentration0.1% (final)GH4C1N/A[1]
Pre-incubation Time1.5 minutesGH4C1N/A[1]
Agonist Application250 ms (B15284909)GH4C1Acetylcholine, Nicotine[1]
Washout Interval20 - 120 secondsGH4C1N/A[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents (Liquid Suspension)

This protocol is based on the vehicle composition described for in vivo studies.[1]

Materials:

Procedure:

  • Prepare the vehicle solution by dissolving 0.5% (w/v) hydroxypropylmethyl cellulose, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween 80 in sterile water.

  • Triturate the required amount of this compound powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or inconsistencies.

  • Administer the suspension orally (p.o.) to the animals at the desired dose, typically 1 hour prior to behavioral testing.[1][5]

Protocol 2: In Vitro Characterization of this compound using Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on the methodology described for characterizing this compound's effect on α7 nAChR.[1][5]

Materials:

  • GH4C1 cells stably transfected with rat or human α7 nAChR

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Extracellular and intracellular recording solutions

  • Agonist (e.g., Acetylcholine, Nicotine)

  • Patch-clamp electrophysiology setup

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[1]

  • Culture the transfected GH4C1 cells according to standard protocols.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Pre-incubate the cell with the this compound solution for 1.5 minutes.[1]

  • Apply an EC80 concentration of the agonist (e.g., acetylcholine) for 250 ms in the continued presence of this compound and record the induced current.[1]

  • Perform a washout with the extracellular solution for 20-120 seconds to allow the receptor to recover.[1]

  • Repeat steps 5-7 for a range of this compound concentrations to generate a concentration-response curve and determine the IC50 value.

Mandatory Visualization

BNC_210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Closed_State Closed Open_State Open Closed_State->Open_State Conformational Change Modulated_State Modulated Open_State->Modulated_State Negative Allosteric Modulation Ion_Flow Ion_Flow Open_State->Ion_Flow Enables Reduced_Ion_Flow Reduced_Ion_Flow Modulated_State->Reduced_Ion_Flow Inhibits Acetylcholine Acetylcholine Acetylcholine->Closed_State Binds to orthosteric site BNC_210 BNC_210 BNC_210->Open_State Binds to allosteric site

Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.

Experimental_Workflow_In_Vivo Start Start Formulation Prepare this compound Suspension (0.5% HPMC, 0.5% Benzyl Alcohol, 0.4% Tween 80) Start->Formulation Administration Oral Administration (p.o.) 1 hour prior to testing Formulation->Administration Behavioral_Test Behavioral Assay (e.g., Elevated Plus Maze) Administration->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection End End Data_Collection->End

Caption: General workflow for in vivo administration and testing of this compound in rodents.

References

BNC-210 Technical Support Center: Animal Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BNC-210 in animal studies. The information is tailored for scientists and drug development professionals to ensure proper administration and interpretation of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] It binds to a site on the receptor distinct from the acetylcholine binding site.[2][4] This modulation inhibits the receptor's ion channel currents, which is believed to produce anxiolytic and antidepressant-like effects without causing sedation or cognitive impairment.[1][2]

Q2: What are the known side effects of this compound in animal models?

A2: Preclinical studies in rodents have consistently shown that this compound is well-tolerated and does not produce common side effects associated with other anxiolytics.[1][5][6] Specifically, research has indicated a lack of:

  • Sedation[1][5][6]

  • Memory impairment[1][5]

  • Motor impairment[1][5]

  • Physical dependence[1][6]

Q3: Is this compound selective for the α7 nAChR?

A3: Yes, studies have shown that this compound is highly selective for the α7 nAChR. Screening against a large panel of other receptors and targets did not reveal significant off-target activity.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Sedation or Motor Impairment The formulation vehicle may have unintended effects. High doses may lead to unforeseen consequences. Interaction with other administered compounds.Review the components of your vehicle for any known sedative properties. Ensure accurate dose calculations and consider a dose-response study. If using co-administered substances, run control groups for each compound and the vehicle alone.
Variable or Inconsistent Behavioral Results Issues with this compound formulation and administration. Environmental stressors affecting animal behavior. Suboptimal timing of behavioral testing post-administration.Ensure the this compound suspension is homogenous before each administration. Refine oral gavage technique to minimize stress. Standardize environmental conditions (e.g., lighting, noise). Conduct a time-course study to determine the optimal window for behavioral testing after dosing.
Precipitation or Instability of this compound Formulation Improper mixing or storage. Incompatibility of this compound with vehicle components.Prepare the formulation fresh before each experiment. Ensure all components are fully dissolved or suspended. If issues persist, consider alternative, validated vehicle formulations.
Signs of Discomfort in Animals Post-Gavage Improper gavage technique. The volume of administration is too large.Ensure personnel are properly trained in oral gavage. Adjust the volume of administration according to the animal's weight and institutional guidelines. Consider the use of flexible gavage needles to minimize potential trauma.

Experimental Protocols

This compound Formulation for Oral Administration in Rodents

This protocol is based on methodologies reported in preclinical studies.[6]

Materials:

Vehicle Preparation (Aqueous Suspension):

  • Prepare a 0.5% (w/v) solution of hydroxypropylmethyl cellulose in sterile water.

  • Add 0.5% (v/v) benzyl alcohol to the solution.

  • Add 0.4% (v/v) Tween 80 to the solution.

  • Mix thoroughly until all components are fully dissolved and the solution is clear.

This compound Suspension Preparation:

  • Calculate the required amount of this compound powder based on the desired concentration and final volume.

  • Weigh the this compound powder accurately.

  • Gradually add the this compound powder to the prepared vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Maintain continuous stirring of the suspension during administration to prevent settling of the compound.

Oral Gavage Administration Protocol for Mice

Procedure:

  • Accurately weigh the mouse to determine the correct dosing volume.

  • Gently but firmly restrain the mouse, ensuring a secure grip that does not impede its breathing.

  • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.

  • Draw the calculated volume of the this compound suspension into a syringe fitted with the gavage needle.

  • Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus.

  • Administer the suspension slowly and steadily.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions following the procedure.

Visualizations

BNC_210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (nAChR) receptor Closed State Ion Channel receptor_open Open State Cation Influx (Na+, Ca2+) receptor:p->receptor_open:p Conformational Change receptor_open->receptor:c Inhibition of Cation Flow neuronal_response Neuronal Response receptor_open:p->neuronal_response Initiates acetylcholine Acetylcholine acetylcholine->receptor:c Binds to Orthosteric Site bnc210 This compound bnc210->receptor_open:c Binds to Allosteric Site anxiolytic_effect Anxiolytic Effect neuronal_response->anxiolytic_effect Modulation leads to

Caption: Mechanism of action of this compound as a negative allosteric modulator of the α7 nAChR.

experimental_workflow start Start formulation Prepare this compound Suspension start->formulation animal_prep Animal Acclimation and Baseline Measurement formulation->animal_prep administration Oral Gavage Administration of this compound or Vehicle animal_prep->administration behavioral_testing Behavioral Testing (e.g., Elevated Plus Maze, Open Field Test) administration->behavioral_testing data_collection Data Collection and Analysis behavioral_testing->data_collection end End data_collection->end

Caption: A typical experimental workflow for evaluating this compound in rodent behavioral models.

troubleshooting_logic observation Unexpected Behavioral Outcome Observed check_formulation Verify Formulation (Homogeneity, Concentration) observation->check_formulation check_administration Review Administration Technique and Volume observation->check_administration check_environment Assess Environmental Factors (Noise, Light, Stress) observation->check_environment check_controls Analyze Control Group Data (Vehicle, Naive) check_formulation->check_controls check_administration->check_controls check_environment->check_controls conclusion Outcome likely due to experimental variable, not direct this compound side effect check_controls->conclusion

Caption: A logical flowchart for troubleshooting unexpected outcomes in this compound animal studies.

References

Validation & Comparative

A Preclinical Showdown: BNC-210 Versus Benzodiazepines in Models of Anxiety and Sedation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for novel anxiolytics with improved safety profiles over classical benzodiazepines is a cornerstone of modern neuroscience research. This guide provides an objective, data-driven comparison of BNC-210, a novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) negative allosteric modulator, and traditional benzodiazepines in key preclinical models. We delve into their efficacy in anxiety paradigms and their propensity to induce common adverse effects such as sedation, motor impairment, and dependence.

Mechanism of Action: A Tale of Two Receptors

Benzodiazepines exert their anxiolytic, sedative, and muscle-relaxant effects by positively modulating the GABAA receptor, the primary inhibitory neurotransmitter system in the central nervous system. This enhances the effect of GABA, leading to neuronal hyperpolarization and reduced excitability. In contrast, this compound represents a departure from GABAergic modulation, acting as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3] This novel mechanism is hypothesized to achieve anxiolysis without the off-target effects associated with widespread GABAergic inhibition.

cluster_BZD Benzodiazepines cluster_BNC210 This compound BZD Benzodiazepine (B76468) GABA_A GABA-A Receptor BZD->GABA_A Positive Allosteric Modulation Cl_ion Cl- Influx GABA_A->Cl_ion Enhances GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Anxiolysis_BZD Anxiolysis Hyperpolarization->Anxiolysis_BZD Side_Effects Sedation, Motor Impairment, Dependence Hyperpolarization->Side_Effects BNC210 This compound alpha7 α7 nAChR BNC210->alpha7 Negative Allosteric Modulation Cation_flow Cation Influx alpha7->Cation_flow Inhibits ACh Acetylcholine ACh->alpha7 Anxiolysis_BNC Anxiolysis Cation_flow->Anxiolysis_BNC

Figure 1: Signaling pathways of Benzodiazepines and this compound.

Efficacy in Preclinical Anxiety Models

The anxiolytic potential of novel compounds is primarily assessed in rodents using behavioral paradigms that capitalize on their natural aversion to open, brightly lit spaces. The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) are gold-standard assays for this purpose.

Elevated Plus Maze (EPM)

The EPM consists of two open and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

CompoundSpeciesDose Range (mg/kg)Effect on Open Arm Time/EntriesReference
This compound Rat0.1 - 100Dose-dependent increase[4][5]
Diazepam Rat1 - 1.5Increased (bell-shaped curve)[6]
Mouse0.5 - 2No significant anxiolytic effect[7][8]
Lorazepam Mouse0.5 - 1.5Dose-dependent increase[9]

Note: Direct comparison between studies should be made with caution due to variations in experimental protocols.

Light-Dark Box (LDB)

The LDB test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

CompoundSpeciesDose Range (mg/kg)Effect on Time in Light CompartmentReference
This compound MouseNot specifiedOutperformed placebo[2][3]
Diazepam Mouseup to 3Dose-dependent increase[6]
Rat0.75 - 3Increased (highest dose)[10]
Alprazolam Not specifiedNot specifiedNot specified

Side-Effect Profile: A Clear Distinction

A major limitation of benzodiazepines is their significant side-effect profile, including sedation, motor impairment, and the potential for dependence and abuse. Preclinical models are crucial for assessing these liabilities in novel compounds.

Motor Coordination: The Rotarod Test

The rotarod test assesses motor coordination and balance by measuring the time a rodent can remain on a rotating rod. A shorter latency to fall indicates impaired motor function.

CompoundSpeciesDose Range (mg/kg)Effect on Latency to FallReference
This compound Not specifiedNot specifiedNo impairment reported[4]
Diazepam Mouse0.1 - 3Dose-dependent impairment[11]
Rat3.5Total impairment[12]
Lorazepam Not specifiedNot specifiedImpairment reported[9]
Alprazolam Rat2.0Total impairment[12]
Dependence Potential: Self-Administration Studies

Self-administration paradigms are used to assess the reinforcing properties of a drug, a key indicator of its abuse potential. Studies have shown that benzodiazepines can function as reinforcers, particularly in subjects with a history of drug or alcohol use.[13] In contrast, preclinical data suggests that this compound does not show signs of abuse liability.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Elevated Plus Maze (EPM) Protocol

start Start acclimation Acclimation (30-60 min) start->acclimation drug_admin Drug Administration (e.g., i.p.) acclimation->drug_admin pre_test_period Pre-Test Period (e.g., 30 min) drug_admin->pre_test_period placement Place animal in center of maze pre_test_period->placement exploration Allow free exploration (5 min) placement->exploration recording Record behavior (video tracking) exploration->recording data_analysis Analyze data: - Time in open arms - Open arm entries - Total distance recording->data_analysis end End data_analysis->end

Figure 2: Workflow for the Elevated Plus Maze experiment.

  • Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50 cm from the floor. For mice, the arms are around 30 cm long and 5 cm wide. For rats, the dimensions are larger, around 50 cm long and 10 cm wide.[14] Two opposite arms are enclosed by high walls (e.g., 15-40 cm), while the other two are open.

  • Procedure: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[15] Following drug or vehicle administration and a specified pre-treatment time, the animal is placed in the center of the maze, facing an open arm.[16] Its behavior is then recorded for a period of 5 minutes.[17] Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled (as a measure of general locomotor activity).[15] The apparatus is cleaned between each trial.[15]

Light-Dark Box (LDB) Protocol
  • Apparatus: A box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (approximately two-thirds of the box).[18] The compartments are connected by an opening.

  • Procedure: The animal is placed in the light compartment and allowed to explore the apparatus freely for a set duration, typically 5-10 minutes.[19] The time spent in each compartment, the number of transitions between compartments, and locomotor activity are recorded.[10] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Rotarod Test Protocol

start Start acclimation Acclimation (at least 15 min) start->acclimation training Training trials (optional) acclimation->training drug_admin Drug Administration training->drug_admin pre_test_period Pre-Test Period drug_admin->pre_test_period placement Place animal on rotating rod pre_test_period->placement test Test with accelerating or fixed speed placement->test recording Record latency to fall test->recording end End recording->end

Figure 3: Workflow for the Rotarod Test experiment.

  • Apparatus: A rotating rod, typically with a non-slip surface, with the speed of rotation being adjustable.

  • Procedure: Animals may be given training trials to acclimate to the apparatus.[20] Following drug or vehicle administration, the animal is placed on the rotating rod. The test can be conducted at a fixed speed or with an accelerating rotation.[21] The latency to fall off the rod is recorded as the primary measure of motor coordination.[21]

Conclusion

Preclinical evidence suggests that this compound is a promising anxiolytic candidate with a distinct mechanism of action from benzodiazepines. While both classes of drugs demonstrate efficacy in animal models of anxiety, this compound appears to have a significant advantage in its side-effect profile, notably the lack of sedation, motor impairment, and dependence potential that are characteristic of benzodiazepines. These findings underscore the potential of targeting the α7 nAChR for the development of novel, safer anxiolytic therapies. Further head-to-head comparative studies in preclinical models and continued clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of BNC-210 and Buspirone for the Treatment of Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of BNC-210, an investigational anxiolytic, and buspirone (B1668070), an established treatment for Generalized Anxiety Disorder (GAD). The following sections will delve into their distinct mechanisms of action, present quantitative data from clinical trials, and outline the experimental protocols of key studies to offer a comprehensive overview for research and development professionals.

Introduction and Overview

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. While numerous therapeutic options exist, there is an ongoing need for novel treatments with improved efficacy, faster onset of action, and better side-effect profiles. This guide compares buspirone, a widely prescribed anxiolytic with a well-established, yet delayed, therapeutic effect, against this compound, a novel compound that has been investigated for acute anxiety.

Buspirone , first approved by the FDA in 1986, is a non-benzodiazepine anxiolytic indicated for the management of GAD.[1] It is known for its favorable side-effect profile, particularly its low potential for dependence and sedation compared to benzodiazepines.[1][2][3] However, a significant limitation of buspirone is its delayed onset of action, often requiring two to four weeks of consistent use to achieve its full therapeutic effect.[4][5]

This compound is an investigational first-in-class negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor.[6] It has been developed with the aim of providing rapid-acting anxiolysis without the sedative effects associated with many current treatments.[7][8] this compound has been studied in the context of GAD, Social Anxiety Disorder (SAD), and Post-Traumatic Stress Disorder (PTSD).[7][9] However, a recent Phase 3 trial for the acute treatment of SAD did not meet its primary endpoint.[10][11]

Mechanism of Action

The therapeutic approaches of this compound and buspirone are fundamentally different, targeting distinct neurotransmitter systems.

This compound: Modulating the Cholinergic System

This compound functions as a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[8] By binding to an allosteric site on the receptor, it reduces the receptor's response to its endogenous ligand, acetylcholine. The α7 nAChR is implicated in various cognitive functions and has been identified as a potential target for modulating anxiety and stress responses. The rationale behind this mechanism is to temper excessive neuronal activity in anxiety-related circuits without causing sedation.[9][12]

BNC210_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine a7_nAChR α7 Nicotinic Acetylcholine Receptor ACh->a7_nAChR Binds Ion_Channel Ion Channel (Closed) a7_nAChR->Ion_Channel Inhibits Opening Neuronal_Excitation Reduced Neuronal Excitation Ion_Channel->Neuronal_Excitation Leads to BNC210 This compound BNC210->a7_nAChR Negative Allosteric Modulation Buspirone_Mechanism cluster_serotonergic Serotonergic Synapse cluster_dopaminergic Dopaminergic Synapse Buspirone_S Buspirone 5HT1A_Pre Presynaptic 5-HT1A Autoreceptor Buspirone_S->5HT1A_Pre Full Agonist 5HT1A_Post Postsynaptic 5-HT1A Receptor Buspirone_S->5HT1A_Post Partial Agonist Serotonin_Release Increased Serotonin Release (Chronic) 5HT1A_Pre->Serotonin_Release Leads to (via desensitization) Anxiolytic_Effect Anxiolytic Effect 5HT1A_Post->Anxiolytic_Effect Serotonin_Release->Anxiolytic_Effect Buspirone_D Buspirone D2_Receptor Dopamine D2 Receptor Buspirone_D->D2_Receptor Antagonist Dopamine_Signal Dopamine Signaling Dopamine_Signal->D2_Receptor SAD_Trial_Workflow Screening Screening Visit (Eligibility Confirmed) Randomization Randomization Screening->Randomization Dosing Single Dose Administration (this compound or Placebo) Randomization->Dosing Rest ~1 Hour Rest Period Dosing->Rest Challenge Public Speaking Challenge Rest->Challenge FollowUp Safety Follow-Up Challenge->FollowUp

References

A Comparative Analysis of BNC-210 and Standard Anxiolytic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anxiolytic drug development, BNC-210 has emerged as a novel investigational compound with a distinct mechanism of action. This guide provides a detailed comparison of the efficacy of this compound against established anxiolytics, including benzodiazepines, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), and buspirone (B1668070), supported by available clinical trial data and experimental protocols.

Mechanism of Action: A Divergence from Traditional Pathways

This compound operates as a negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] This mechanism is distinct from conventional anxiolytics. Benzodiazepines, such as lorazepam, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[5][6][7][8] SSRIs, like sertraline (B1200038), function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell.[9][10][11] Buspirone's primary mechanism involves acting as a partial agonist at serotonin 5-HT1A receptors.[12][13][14][15]

The rationale behind developing this compound is to create an anxiolytic that is effective without the significant side effects associated with current treatments, such as the sedation and addiction potential of benzodiazepines or the delayed onset of action of SSRIs.[2][3]

Anxiolytic_Mechanisms_of_Action cluster_bnc210 This compound cluster_benzo Benzodiazepines (e.g., Lorazepam) cluster_ssri SSRIs (e.g., Sertraline) cluster_buspirone Buspirone bnc210 This compound a7nAChR α7 Nicotinic Acetylcholine Receptor bnc210->a7nAChR Negative Allosteric Modulation cholinergic_signal Cholinergic Signaling a7nAChR->cholinergic_signal Inhibits benzo Lorazepam gaba_a GABA-A Receptor benzo->gaba_a Positive Allosteric Modulation gaba_signal GABAergic Signaling (Inhibitory) gaba_a->gaba_signal Enhances ssri Sertraline sert Serotonin Transporter (SERT) ssri->sert Inhibits Reuptake serotonin_signal Serotonergic Signaling sert->serotonin_signal Increases Synaptic Serotonin buspirone Buspirone ht1a 5-HT1A Receptor buspirone->ht1a Partial Agonist serotonin_signal2 Serotonergic Signaling ht1a->serotonin_signal2 Modulates

Caption: Mechanisms of Action for this compound and Comparator Anxiolytics.

Clinical Efficacy Data

The clinical development of this compound has yielded mixed results across different anxiety indications. Early-phase studies showed promise, but later-stage trials in Social Anxiety Disorder (SAD) failed to meet their primary objectives.

Generalized Anxiety Disorder (GAD)

A Phase 2a trial evaluated this compound in patients with GAD, using lorazepam as a positive control. The study focused on neurobiological markers of anxiety.[16][17][18]

DrugDosagePrimary Outcome MeasureResultp-value
This compound 300 mgAmygdala activation in response to fearful faces (fMRI)Significantly reduced amygdala activation.[16]<0.05
Lorazepam 1.5 mgAmygdala activation in response to fearful faces (fMRI)Modest suppressive effect on amygdala activation.[16]0.069
This compound 300 mgThreat avoidance behavior (Joystick Operated Runway Task)Significant decrease in the intensity of threat avoidance behavior.[16]0.007
Lorazepam 1.5 mgThreat avoidance behavior (Joystick Operated Runway Task)No significant decrease in threat avoidance behavior.[16]0.165
Social Anxiety Disorder (SAD)

This compound was evaluated for the acute treatment of SAD in two key clinical trials, PREVAIL (Phase 2) and AFFIRM-1 (Phase 3), using a public speaking challenge as the anxiety-provoking task.

TrialDrugDosage(s)Primary EndpointOutcome
PREVAIL (Phase 2) This compound225 mg, 675 mgChange from baseline in Subjective Units of Distress Scale (SUDS) during a 5-minute speech.[19]Did not meet the primary endpoint.[20] However, a post-hoc analysis combining both dose groups showed a statistically significant reduction in SUDS during the combined anticipation and performance phases (p=0.044).[3]
AFFIRM-1 (Phase 3) This compound225 mgChange from baseline in SUDS during the performance phase of a public speaking challenge.[21]Did not meet its primary or secondary endpoints, leading to the discontinuation of this compound development for SAD.[22]
Efficacy of Comparator Anxiolytics in GAD

For context, the following table summarizes representative efficacy data for standard anxiolytics in the treatment of GAD, primarily focusing on changes in the Hamilton Anxiety Rating Scale (HAM-A).

Drug (Class)Study DurationPrimary Efficacy MeasureMean Baseline HAM-AMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Responder Rate (Drug vs. Placebo)
Sertraline (SSRI)12 weeksHAM-A Total Score25-11.7-8.063% vs. 37%[23][24]
Lorazepam (Benzodiazepine)4 weeksHAM-A Total Score>1850% reduction20% reductionN/A[25]
Buspirone 6 weeksHAM-A Total Score~25-12.4-9.5N/A[26]

Experimental Protocols

Detailed methodologies are crucial for interpreting clinical trial outcomes. The protocols for the key this compound trials and standard anxiolytic assessments are outlined below.

This compound Phase 2a GAD Trial Protocol
  • Design : A single-center, randomized, double-blind, placebo- and lorazepam-controlled, 4-way crossover study.[16][17]

  • Participants : 24 patients with a diagnosis of untreated Generalized Anxiety Disorder (GAD).[16]

  • Intervention : Single oral administration of this compound (300mg and 2000mg), lorazepam (1.5mg), and placebo.

  • Primary Endpoints :

    • Change in cerebral perfusion : Measured by arterial spin labeling (ASL) MRI.

    • Change in task-related brain activity : Measured by functional MRI (fMRI) during the Emotional Faces Task (EFT), focusing on amygdala activation.[16]

  • Secondary Endpoint :

    • Defensive Behavior : Assessed using the Joystick Operated Runway Task (JORT) to measure the intensity of threat avoidance motivation.[16]

BNC210_GAD_Trial_Workflow start Recruit 24 GAD Patients crossover 4-Way Crossover Design (this compound, Lorazepam, Placebo) start->crossover intervention Single Oral Dose Administration crossover->intervention tasks Perform Anxiety-Related Tasks intervention->tasks eft Emotional Faces Task (EFT) tasks->eft jort Joystick Operated Runway Task (JORT) tasks->jort analysis Data Analysis eft->analysis jort->analysis fmri fMRI Analysis (Amygdala Reactivity) analysis->fmri jort_analysis JORT Analysis (Threat Avoidance) analysis->jort_analysis end Evaluate Efficacy fmri->end jort_analysis->end

Caption: Workflow for the this compound Phase 2a Trial in GAD.
This compound SAD Trials (PREVAIL & AFFIRM-1) Protocol

  • Design : Randomized, double-blind, placebo-controlled, parallel-group, multi-center studies.[21][27][28][29]

  • Participants : Adult patients with a DSM-5 diagnosis of Social Anxiety Disorder (SAD) and a Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.[19][30]

  • Intervention : A single oral dose of this compound (225 mg and/or 675 mg) or a matched placebo administered approximately one hour before the behavioral task.[27][28]

  • Anxiety Induction : A simulated public speaking challenge, consisting of:

    • Anticipation Phase (2 minutes) : Time to prepare a 5-minute speech.

    • Performance Phase (5 minutes) : Delivery of the speech in front of a small audience.[19][21]

  • Primary Endpoint : Change from baseline in the Subjective Units of Distress Scale (SUDS) score during the performance phase of the speaking challenge. SUDS is a self-reported 0-100 scale measuring the intensity of distress.[21][27]

  • Secondary Endpoints : Included SUDS during the anticipation phase, the State-Trait Anxiety Inventory (STAI), and the Clinical Global Impression (CGI) scales.[21]

BNC210_SAD_Trial_Workflow start Screen & Enroll SAD Patients (LSAS ≥ 70) randomize Randomize to this compound or Placebo start->randomize dose Administer Single Oral Dose randomize->dose wait Rest Period (~1 hour) dose->wait challenge Public Speaking Challenge wait->challenge anticipation Anticipation Phase (2 min) - SUDS, STAI assessment challenge->anticipation performance Performance Phase (5 min) - SUDS assessment anticipation->performance followup Safety Follow-Up (1 week) performance->followup end Analyze Primary & Secondary Endpoints performance->end

Caption: Workflow for the this compound Phase 2/3 Trials in SAD.

Conclusion

This compound represents a novel approach to treating anxiety by targeting the α7 nicotinic acetylcholine receptor. Early-phase data in GAD suggested a promising anxiolytic effect, demonstrating superior modulation of anxiety-related brain circuits compared to lorazepam without the associated sedative potential.[16] However, the translation of this efficacy to a clinical behavioral model of Social Anxiety Disorder proved challenging, as evidenced by the failure of the Phase 3 AFFIRM-1 trial to meet its primary endpoint.[22]

Compared to established anxiolytics, this compound's key differentiators were its potential for rapid action and a favorable safety profile, particularly the lack of sedation and addiction potential.[3] While SSRIs and buspirone are effective for GAD, they have a delayed onset of action.[26][31] Benzodiazepines offer rapid relief but are limited by side effects and dependence risk.[32][33]

The journey of this compound underscores the complexities of developing novel CNS therapeutics. While its development for SAD has been discontinued, the compound's unique mechanism of action and the positive neurobiological signals observed in GAD patients may warrant further investigation in other anxiety and stressor-related disorders.[21]

References

Unraveling the Anxiolytic Profile of BNC-210: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

BNC-210, an investigational anxiolytic agent, is carving a niche in the landscape of anxiety disorder therapeutics with its novel mechanism of action as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This unique pharmacological profile promises a departure from the limitations of current treatments, offering the potential for rapid anxiety relief without the common side effects of sedation, cognitive impairment, or dependency associated with benzodiazepines, and a more favorable side-effect profile compared to selective serotonin (B10506) reuptake inhibitors (SSRIs).

This guide provides a comprehensive cross-validation of this compound's mechanism of action, objectively comparing its performance with established anxiolytics through preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising therapeutic candidate.

Mechanism of Action: A Differentiated Approach to Anxiety

This compound exerts its anxiolytic effects by binding to an allosteric site on the α7 nAChR, a ligand-gated ion channel widely expressed in brain regions implicated in anxiety, such as the amygdala and hippocampus. This binding event modulates the receptor's response to its endogenous ligand, acetylcholine, ultimately reducing neuronal excitability. Unlike benzodiazepines, which enhance the inhibitory effects of GABA, or SSRIs, which modulate serotonergic transmission, this compound's targeted action on the cholinergic system represents a distinct and innovative strategy for managing anxiety.

Signaling Pathways of this compound and the α7 nAChR

The α7 nAChR is a calcium-permeable ion channel. Its activation by acetylcholine leads to an influx of calcium ions (Ca2+), which in turn triggers a cascade of downstream signaling events. This compound, as a negative allosteric modulator, attenuates this signaling cascade. Key pathways involved include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway, both of which are implicated in neuronal survival, inflammation, and synaptic plasticity.

BNC210_Mechanism cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_alternatives Alternative Anxiolytic Mechanisms cluster_drugs a7_receptor α7 nAChR downstream_bnc Anxiolytic Effect a7_receptor->downstream_bnc Reduced Ca2+ Influx & Downstream Signaling gaba_a GABA-A Receptor downstream_benzo Anxiolytic, Sedative, Cognitive Impairment Effects gaba_a->downstream_benzo Increased Cl- Influx & Neuronal Inhibition serotonin_transporter Serotonin Transporter (SERT) downstream_ssri Anxiolytic Effect (Delayed Onset) serotonin_transporter->downstream_ssri Increased Synaptic Serotonin bnc210 This compound bnc210->a7_receptor Negative Allosteric Modulation benzo Benzodiazepines benzo->gaba_a Positive Allosteric Modulation ssri SSRIs ssri->serotonin_transporter Inhibition

Figure 1. Comparative Mechanisms of Action.

Preclinical Evidence: Establishing Anxiolytic Efficacy

This compound has demonstrated a robust anxiolytic-like profile in various preclinical models of anxiety. These studies have been instrumental in establishing its efficacy and favorable side-effect profile compared to existing anxiolytics.

Key Preclinical Assays

1. Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents by measuring their propensity to explore open, elevated arms versus enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

2. Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, enclosed compartment and a bright, open compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

While specific quantitative data from Bionomics' proprietary studies on this compound in these models are not publicly available, published research indicates that this compound exhibits significant anxiolytic-like activity in these tests, comparable to benchmark anxiolytics but without their sedative effects.[1]

Clinical Validation: Head-to-Head Comparisons

Clinical trials have provided crucial insights into the efficacy and safety of this compound in humans, with direct comparisons to the benzodiazepine (B76468) lorazepam.

Amygdala Reactivity in Generalized Anxiety Disorder (GAD)

A key study in patients with GAD demonstrated that a low dose of this compound significantly reduced amygdala reactivity to fearful faces, a neurobiological marker of anxiety.[2] This effect was comparable to that observed with lorazepam, a standard-of-care benzodiazepine.[2] However, unlike lorazepam, this compound did not cause sedation or cognitive impairment.[2][3]

Performance in a Simulated Public Speaking Task

In a Phase 2 study for Social Anxiety Disorder (SAD), this compound was evaluated in a simulated public speaking challenge.[4] Participants receiving this compound experienced a statistically significant reduction in anxiety during the task, as measured by the Subjective Units of Distress Scale (SUDS), compared to placebo.[4] The therapeutic effects were noted to be comparable to those reported with benzodiazepines.[4]

ParameterThis compoundLorazepam (Benzodiazepine)SSRIs (e.g., Sertraline)
Primary Target α7 Nicotinic Acetylcholine Receptor (Negative Allosteric Modulator)GABA-A Receptor (Positive Allosteric Modulator)Serotonin Transporter (SERT)
Onset of Action Rapid[5]RapidDelayed (weeks)[6]
Sedation No[2][3]YesGenerally no
Cognitive Impairment No[2][3]YesGenerally no
Addiction Potential No[2]YesNo
Sexual Side Effects Not reportedCan occurCommon
Clinical Efficacy (vs. Placebo) Significant reduction in anxiety symptoms in GAD and SAD[2]Established efficacy in anxiety disordersEstablished efficacy in anxiety disorders
Clinical Efficacy (Head-to-Head) Comparable reduction in amygdala reactivity to lorazepam in GAD[2]-Limited direct comparative data available

Table 1. Comparative Profile of this compound and Other Anxiolytics.

Experimental Protocols

Preclinical: Elevated Plus Maze

Objective: To assess the anxiolytic potential of a test compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[7][8][9][10][11][12][13][14][15]

Procedure:

  • Rodents are individually placed in the center of the maze, facing an open arm.[9]

  • Animal behavior is recorded for a 5-minute session.[9]

  • The following parameters are measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).[14]

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[9]

EPM_Workflow start Rodent Placed in Center of Maze explore 5-minute Free Exploration Period start->explore record Video Recording of Behavior explore->record analysis Data Analysis record->analysis results Anxiolytic Effect: Increased Open Arm Time & Entries analysis->results Statistically Significant Increase no_effect No Anxiolytic Effect analysis->no_effect No Significant Difference

Figure 2. Elevated Plus Maze Experimental Workflow.
Preclinical: Light-Dark Box Test

Objective: To evaluate the anxiolytic properties of a test compound based on the conflict between exploration and aversion to a brightly lit environment.

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[16][17][18][19][20][21]

Procedure:

  • A mouse is placed in the center of the light compartment.[19][21]

  • The animal is allowed to freely explore the apparatus for a 5 to 10-minute period.[19]

  • Behavior is recorded and the following are measured:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.[19]

    • Number of transitions between the two compartments.[19]

  • Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[16]

Alternatives and Competitors

While benzodiazepines and SSRIs/SNRIs are the current mainstays of anxiety treatment, there is a growing interest in novel mechanisms. Within the class of α7 nAChR modulators, other compounds are in various stages of development. Dehydronorketamine, a metabolite of ketamine, has been identified as another α7 nAChR NAM.[22][23] However, this compound is one of the most clinically advanced candidates in this class specifically for anxiety disorders.

Conclusion

This compound's mechanism as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor offers a promising and differentiated approach to the treatment of anxiety disorders. Preclinical and clinical data suggest a potent anxiolytic effect comparable to benzodiazepines but with a significantly improved safety and tolerability profile, notably lacking sedation, cognitive impairment, and addiction potential. Further clinical development, including Phase 3 trials, will be crucial in fully elucidating its therapeutic potential and positioning within the anxiolytic market. The unique mechanism of action of this compound holds the potential to address significant unmet needs for patients suffering from anxiety.

References

Replicating BNC-210 Clinical Trial Findings in the Lab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BNC-210, an investigational anxiolytic, against established treatments. It includes summaries of clinical and preclinical data, detailed experimental protocols for laboratory replication of key findings, and visualizations of the underlying molecular pathways and experimental workflows.

Executive Summary

This compound is a novel, non-sedating anxiolytic that acts as a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] Clinical trials have explored its efficacy in treating various anxiety disorders, including Social Anxiety Disorder (SAD) and Generalized Anxiety Disorder (GAD).[1][5][6] This document outlines methodologies to compare the anxiolytic effects of this compound with benzodiazepines (e.g., lorazepam) and Selective Serotonin Reuptake Inhibitors (SSRIs), the current standard of care for many anxiety disorders.

Comparative Data Overview

The following tables summarize key data points from clinical and preclinical studies of this compound and its comparators.

Table 1: Clinical Trial Data Comparison

FeatureThis compoundLorazepamSSRIs (e.g., Sertraline, Paroxetine)
Mechanism of Action Negative Allosteric Modulator of α7 nAChRPositive Allosteric Modulator of GABA-A ReceptorSelective Serotonin Reuptake Inhibitor
Indicated for Investigational for Social Anxiety Disorder, PTSDAnxiety Disorders, Insomnia, SeizuresDepression, Anxiety Disorders, OCD, PTSD
Dosage (Anxiety) 225 mg, 675 mg (acute, in trials)[5][6]2 to 6 mg/day (divided doses)[7][8]Varies by specific drug (e.g., Sertraline 50-200 mg/day)
Onset of Action Rapid (tablet formulation)[1]RapidDelayed (weeks)
Key Efficacy Measure (SAD Trial) Reduction in Subjective Units of Distress Scale (SUDS) during a public speaking challenge[1][5][6]Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores[9]Reduction in Liebowitz Social Anxiety Scale (LSAS) scores
Common Side Effects Generally well-tolerated in trials[1]Sedation, dizziness, weakness, dependenceNausea, insomnia, sexual dysfunction, withdrawal syndrome

Table 2: Preclinical Data Comparison (Rodent Models)

FeatureThis compoundBenzodiazepines (e.g., Diazepam)SSRIs (e.g., Fluoxetine)
Model Elevated Plus Maze (EPM), Light-Dark Box (LDB)[4]Elevated Plus Maze (EPM), Light-Dark Box (LDB)Elevated Plus Maze (EPM), Forced Swim Test
Effect in EPM Increased time in open armsIncreased time and entries in open armsMixed results, often requires chronic dosing
Effect in LDB Increased time in the light compartment[4]Increased time in the light compartmentVariable effects, dependent on dose and duration
Sedative Effects Non-sedating[4]Sedating at higher dosesGenerally non-sedating
Motor Impairment No reported impairment[4]Can cause motor impairmentNo significant motor impairment

Signaling Pathway and Experimental Workflow

To understand the mechanism and preclinical evaluation of this compound, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow for comparison.

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) (Endogenous Agonist) Receptor α7 nAChR Ion Channel ACh->Receptor Binds to orthosteric site BNC210 This compound (Negative Allosteric Modulator) BNC210->Receptor Binds to allosteric site Ion_Flow Cation (Na+, Ca2+) Influx BNC210->Ion_Flow Reduces Receptor->Ion_Flow Channel Opens Neuronal_Excitation Neuronal Excitation Ion_Flow->Neuronal_Excitation Anxiolytic_Effect Anxiolytic Effect Neuronal_Excitation->Anxiolytic_Effect Modulation leads to

Caption: Proposed mechanism of action for this compound at the α7 nAChR.

Preclinical_Anxiolytic_Testing_Workflow cluster_animals Animal Preparation cluster_treatment Treatment Administration cluster_behavioral_testing Behavioral Assay cluster_analysis Data Analysis Animal_Acclimation Rodent Acclimation (e.g., Sprague-Dawley rats) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Vehicle Vehicle Control (e.g., 0.5% HPMC) Randomization->Vehicle BNC210_Dose This compound (e.g., 10 mg/kg, p.o.) Randomization->BNC210_Dose Comparator_Dose Comparator (e.g., Diazepam 2 mg/kg, i.p.) Randomization->Comparator_Dose EPM_Test Elevated Plus Maze (EPM) Test (60 min post-dosing) Vehicle->EPM_Test BNC210_Dose->EPM_Test Comparator_Dose->EPM_Test Data_Collection Data Collection (Time in open/closed arms, entries) EPM_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for preclinical anxiolytic testing.

Experimental Protocols

In Vitro: α7 nAChR Electrophysiology Assay

Objective: To determine the inhibitory effect of this compound on acetylcholine-evoked currents in cells expressing the α7 nAChR.

Materials:

  • Cell line stably expressing human or rat α7 nAChR (e.g., GH4C1 cells).[2][3]

  • Patch-clamp electrophysiology rig.

  • Extracellular solution (composition varies, typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).

  • Intracellular solution (composition varies, typically contains KCl, MgCl2, EGTA, HEPES, and ATP).

  • Acetylcholine (ACh) solution (agonist).

  • This compound stock solution (dissolved in DMSO).[3]

Procedure:

  • Cell Culture: Culture the α7 nAChR-expressing cells according to standard protocols. For electrophysiology, plate cells on coverslips at an appropriate density.

  • Electrophysiology Setup:

    • Prepare extracellular and intracellular solutions and filter-sterilize.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Mount the coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application:

    • Apply a concentration of ACh that elicits a submaximal response (e.g., EC80) to establish a baseline current.[2]

  • This compound Application:

    • Co-apply the same concentration of ACh with varying concentrations of this compound.

    • Allow for a washout period between applications.

  • Data Acquisition and Analysis:

    • Record the peak inward current in response to each application.

    • Calculate the percentage inhibition of the ACh-evoked current by this compound at each concentration.

    • Plot a concentration-response curve and determine the IC50 value for this compound.

In Vivo: Rodent Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound compared to a benzodiazepine (B76468) and a vehicle control.

Materials:

  • Elevated Plus Maze apparatus.

  • Adult male Sprague-Dawley rats (or a suitable mouse strain).

  • This compound.

  • Diazepam (or another benzodiazepine).

  • Vehicle for drug administration (e.g., 0.5% w/v hydroxypropylmethyl cellulose, 0.5% v/v benzyl (B1604629) alcohol, 0.4% v/v Tween 80).[3]

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 1, 10, 30 mg/kg) orally (p.o.) 60 minutes before testing.

    • Administer Diazepam (e.g., 2 mg/kg) intraperitoneally (i.p.) 30 minutes before testing.

    • Administer the vehicle control at the same time and via the same route as the test compounds.

  • EPM Test:

    • Place the animal in the center of the EPM, facing one of the closed arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Conclusion

The provided protocols and comparative data offer a framework for researchers to investigate the anxiolytic properties of this compound in a laboratory setting. By replicating and expanding upon these findings, the scientific community can further elucidate the therapeutic potential of targeting the α7 nAChR for the treatment of anxiety disorders. The non-sedating profile of this compound, in particular, warrants further investigation as a significant potential advantage over existing anxiolytics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of BNC-210

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical procedures for the proper disposal of BNC-210, an investigational α7 nicotinic acetylcholine (B1216132) receptor negative allosteric modulator. Adherence to these guidelines is crucial for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. As this compound is a potent, biologically active compound, all waste materials containing or potentially contaminated with it must be managed as hazardous pharmaceutical waste.

It is imperative that all personnel handling this compound consult their institution's Environmental Health and Safety (EHS) department and refer to any manufacturer-provided Safety Data Sheet (SDS) for specific institutional and local regulations before handling or disposal.

Hazardous Waste Characterization

While a specific hazardous waste profile for this compound is not publicly available, its characteristics as a potent, investigational neurological drug necessitate its management as hazardous pharmaceutical waste.

Waste CharacteristicDescriptionRegulatory Framework
Toxicity As a negative allosteric modulator of the α7 nicotinic acetylcholine receptor, this compound is designed to have potent biological effects.[1][2][3][4] Its inherent bioactivity requires it to be handled as a toxic substance.Resource Conservation and Recovery Act (RCRA)
Investigational Status As an investigational new drug, its full toxicological and environmental impact profile is not yet completely understood, warranting precautionary handling as hazardous waste.[5][6][7][8]21 CFR Part 312
Pharmaceutical Nature Waste generated from the handling and use of this compound in research and development settings is considered pharmaceutical waste and must be managed accordingly.State and Local Regulations

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound and contaminated materials.

Waste Segregation and Collection

Proper segregation of waste at the source is the first critical step. The following materials contaminated with this compound must be considered hazardous waste:

  • Unused or expired this compound powder.

  • Empty or partially empty stock containers.

  • Contaminated Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses.

  • All lab supplies, including glassware (e.g., vials, pipettes) and plasticware, that have come into direct contact with this compound.

  • Contaminated cleaning materials, such as absorbent pads and wipes.

Containment Procedures

Primary Containment:

  • Solid Waste: (e.g., powder, contaminated wipes, PPE) should be placed in a sealable, leak-proof plastic bag or a designated container.

  • Sharps: (e.g., needles, if used in solution preparation) must be placed in a puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.

Secondary Containment:

  • Place the sealed primary containers into a larger, durable, and clearly labeled hazardous waste container. This is typically a black RCRA-approved hazardous waste container for chemotherapy or other potent pharmaceutical waste.

  • Ensure the secondary container is in good condition and compatible with the waste it will hold.

Labeling

The outer hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste "

  • A clear description of the contents (e.g., "this compound Waste," "Hazardous Pharmaceutical Waste")

  • The accumulation start date (the date the first item of waste is placed in the container).

Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste accumulation area. This area must be:

  • Secure and access-controlled.

  • Away from general laboratory traffic.

  • In a cool, dry, and dark place, consistent with the storage conditions for the compound itself.[1]

Final Disposal
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste container.

  • Disposal must be conducted by a licensed hazardous waste vendor.

  • Complete all required waste manifest paperwork accurately and retain a copy for your records, as mandated by institutional and regulatory policies.

Decontamination
  • All surfaces and non-disposable equipment that may have been contaminated with this compound must be thoroughly decontaminated.

  • A two-step process is recommended:

    • Clean the surface with a suitable detergent and water.

    • Follow with an appropriate disinfectant or inactivating agent as recommended by your EHS department.

  • All cleaning materials used in this process must also be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 317.39 g/mol [1]
Chemical Formula C17H23N3O3[1]
Solubility in DMSO 63 mg/mL (198.5 mM)[3]
IC50 (α7 nAChR) 1.2 - 3 µM[2][4]
Storage (Powder) -20°C for up to 3 years[1][9]
Storage (In Solvent) -80°C for up to 1 year[3][9]

Visualized Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

BNC210_Disposal_Workflow start Start: this compound Waste Generation segregate Step 1: Segregate Waste (Solids, Sharps, Liquids) start->segregate contain_solids Primary Containment: Sealable Bag segregate->contain_solids Solid Waste contain_sharps Primary Containment: Puncture-Resistant Sharps Container segregate->contain_sharps Sharps Waste secondary_contain Step 2: Secondary Containment (RCRA-Approved Container) contain_solids->secondary_contain contain_sharps->secondary_contain label_waste Step 3: Label Container ('Hazardous Waste', Contents, Date) secondary_contain->label_waste store_waste Step 4: Store Securely (Designated Accumulation Area) label_waste->store_waste contact_ehs Step 5: Arrange Disposal (Contact EHS Department) store_waste->contact_ehs end End: Licensed Vendor Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling BNC-210

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of BNC-210, a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE and handling procedures are recommended based on standard laboratory safety protocols for handling solid research chemicals.[1][2][3][4][5] A risk assessment should be conducted for any specific experimental protocol.[3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety glasses or gogglesANSI Z87.1-rated, with side shields.[2]Protects against dust particles and splashes.
Face shieldTo be worn in addition to safety glasses or goggles.[2][5]Recommended when there is a significant risk of splashing, such as when preparing solutions.[2][5]
Hand Protection Disposable nitrile glovesChemical-resistant.[6]Provides a barrier against skin contact. Latex gloves should be avoided due to poor chemical protection and potential for allergies.[2] For prolonged contact, consider double-gloving or using more robust gloves.[2]
Body Protection Laboratory coatStandard lab coat.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection Dust mask or respiratorNIOSH-approved (e.g., N95).Recommended when handling the powder form to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that a safety shower and eye wash station are accessible.[6]

    • Don all required PPE before handling the compound.

  • Weighing and Solution Preparation:

    • Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the powder.

    • When preparing solutions, add the solvent to the powder slowly to avoid splashing. This compound is soluble in DMSO.[7]

  • Experimentation:

    • Keep containers with this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[6]

    • If skin contact occurs, wash the affected area with soap and copious amounts of water.[6] If eye contact occurs, flush thoroughly with water and seek medical attention.[6]

Disposal Plan

  • Waste Collection:

    • All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, should be considered chemical waste.

    • Place all contaminated waste in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Waste Disposal:

    • Dispose of all this compound waste in accordance with local, state, and federal environmental regulations.[6] Do not dispose of it down the drain or in regular trash.

Mechanism of Action of this compound

This compound acts as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[8][9][10][11] This means it binds to a site on the receptor that is different from the acetylcholine binding site. This binding event modulates the receptor's activity, leading to a reduction in cation flow through the channel.[8][9]

BNC210_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Closed_State Closed State Open_State Open State Closed_State->Open_State Activation Open_State->Closed_State Deactivation Modulated_State Modulated State (Reduced Cation Flow) Open_State->Modulated_State Negative Allosteric Modulation Acetylcholine Acetylcholine Acetylcholine->Open_State Binds to orthosteric site BNC_210 BNC_210 BNC_210->Modulated_State Binds to allosteric site

Caption: Mechanism of action of this compound on the α7 nicotinic acetylcholine receptor.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don PPE (Gloves, Lab Coat, Eyewear) Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_BNC210 Weigh Solid this compound Prepare_Work_Area->Weigh_BNC210 Prepare_Solution Prepare Solution (e.g., in DMSO) Weigh_BNC210->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Contaminated Waste Conduct_Experiment->Segregate_Waste Clean_Work_Area Clean Work Area Segregate_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Dispose_Waste Dispose of Hazardous Waste (Follow Institutional Guidelines) Doff_PPE->Dispose_Waste

Caption: Standard operating procedure for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.